Technical Documentation Center

4-Iodo-6-methoxy-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Iodo-6-methoxy-1H-indazole
  • CAS: 887570-11-8

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Utility of 4-Iodo-6-methoxy-1H-indazole

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of fragment-based drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), halogenated nitrogen-containing heterocycles serve as highly privileged scaffolds. 4-Iodo-6-methoxy-1H-indazole (CAS: 887570-11-8) represents a structurally optimized building block that bridges the gap between potent biological target engagement and versatile synthetic tractability. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in kinase inhibition, and self-validating synthetic protocols designed to maximize yield and purity during scaffold diversification.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of 4-Iodo-6-methoxy-1H-indazole is critical for predicting its behavior in both biological assays and organic synthesis. The quantitative data below establishes the baseline metrics for this compound[1],[2].

Quantitative Data Summary
PropertyValueAnalytical Relevance
Chemical Name 4-Iodo-6-methoxy-1H-indazoleIUPAC Standard
CAS Number 887570-11-8Registry Identification[1]
Molecular Formula C8H7IN2OStoichiometric Baseline[1]
Molecular Weight 274.06 g/mol Mass Spectrometry (Nominal)[1]
Monoisotopic Mass 273.9603 g/mol High-Resolution Mass Spec (HRMS)[2]
XLogP3 ~2.2Lipophilicity / Cellular Permeability[2]
Topological Polar Surface Area 37.9 ŲOral Bioavailability Predictor[2]
Hydrogen Bond Donors 1 (N1-H)Kinase Hinge Binding[2]
Hydrogen Bond Acceptors 2 (N2, O-Methoxy)Target Interaction Vectors[2]
Structural Causality: Why This Specific Scaffold?

As a Senior Application Scientist, I evaluate building blocks not just by their structure, but by the causality of their functional groups. Every moiety on this molecule serves a distinct, engineered purpose:

  • The 1H-Indazole Core (The Anchor): The indazole ring is a classic bidentate hinge-binder. The N1-H acts as a hydrogen bond donor, while the N2 lone pair acts as an acceptor. This dual-action allows the core to anchor deeply into the ATP-binding pockets of receptor tyrosine kinases (RTKs)[2].

  • The 6-Methoxy Substituent (The Modulator): The methoxy group exerts an electron-donating (+M) resonance effect, pushing electron density into the aromatic system. This subtly alters the pKa of the indazole nitrogens, strengthening their hydrogen-bonding capacity. Furthermore, it acts as a hydrophobic stabilizer, optimizing the molecule's XLogP3 (~2.2) to enhance cellular permeability without violating Lipinski's Rule of Five[2].

  • The 4-Iodo Moiety (The Synthetic Handle): Iodine is specifically chosen over bromine or chlorine due to the thermodynamics of the carbon-halogen bond. The C-I bond is highly polarizable and possesses a lower bond dissociation energy. This facilitates rapid oxidative addition by Palladium(0) catalysts at lower temperatures, allowing chemists to execute cross-coupling reactions without thermally degrading the sensitive indazole core.

Mechanistic Role in Fragment-Based Drug Discovery (FBDD)

Halogenated indazoles have emerged as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a critical target in cholangiocarcinoma and endometrial cancers. The strategic placement of the iodine atom allows researchers to "grow" the fragment into the deeper hydrophobic pockets of the kinase via cross-coupling, while the methoxy group interacts with solvent-exposed regions to maintain solubility[2].

G Indazole 1H-Indazole Core (Hinge Binder) ATP Kinase ATP Pocket (Target Binding) Indazole->ATP Bidentate H-Bonds Methoxy 6-Methoxy Group (Solvent Vector) Methoxy->ATP Hydrophobic Stabilization Iodo 4-Iodo Moiety (Cross-Coupling) Diversification Scaffold Diversification (Pd-Catalyzed) Iodo->Diversification Suzuki/Sonogashira Diversification->ATP Deep Pocket Binding

Fig 1. Pharmacophore model and binding causality of the 4-Iodo-6-methoxy-1H-indazole scaffold.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, experimental protocols must be treated as self-validating systems. The following methodology for scaffold diversification relies on strict In-Process Controls (IPCs) rather than arbitrary reaction times.

Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: To selectively functionalize the C4 position with an aryl/heteroaryl group while preserving the unprotected 1H-indazole core, utilizing protocols adapted from high-throughput pharmaceutical workflows[2].

Causality Behind Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement is kinetically required to accelerate the reductive elimination step, thereby suppressing off-target homocoupling of the boronic acid.

  • Solvent System (1,4-Dioxane/H₂O, 4:1 v/v): A biphasic system is strictly mandatory. Dioxane solubilizes the organic indazole and boronic acid, while the aqueous phase dissolves the K₂CO₃ base. The dissolved base is required to form the reactive hydroxyboronate complex, which is the actual species that undergoes transmetalation.

Step-by-Step Execution & Self-Validation:

  • Preparation: In a 10 mL microwave-safe vial, charge 4-Iodo-6-methoxy-1H-indazole (1.0 eq, 100 mg), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Degassing (Critical Step): Add 5 mL of the 1,4-Dioxane/H₂O mixture. Sparge the solution with N₂ gas for 5 minutes. Causality: Oxygen must be meticulously purged to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) oxides.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 110°C for 15 minutes. Microwave heating overcomes the activation energy barrier uniformly, preventing localized superheating.

  • Self-Validating In-Process Control (IPC): Before proceeding to workup, extract a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

    • Validation Gate: The Extracted Ion Chromatogram (EIC) must show >95% depletion of the starting mass (m/z 275 [M+H]⁺). If this threshold is not met, re-seal and irradiate for an additional 5 minutes. Do not proceed until conversion is analytically confirmed.

  • Workup & Purification: Filter the mixture through a tightly packed Celite pad to remove precipitated Pd black. Extract the filtrate with Ethyl Acetate (3 x 10 mL), wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G Start 4-Iodo-6-methoxy-1H-indazole + Boronic Acid Catalyst Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O Start->Catalyst Microwave Microwave Irradiation (110°C, 15 mins) Catalyst->Microwave LCMS LC-MS In-Process Control (Validation Gate) Microwave->LCMS LCMS->Microwave Fail (Re-irradiate) Workup Aqueous Workup & EtOAc Extraction LCMS->Workup Pass (>95% Conversion) Purification Flash Chromatography (Silica, Hex/EtOAc) Workup->Purification

Fig 2. Self-validating synthetic workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Analytical Validation & Quality Control

For downstream biological assays, the synthesized derivatives of 4-Iodo-6-methoxy-1H-indazole must meet stringent release criteria:

  • Purity: >98% as determined by Reverse-Phase HPLC (UV detection at 254 nm).

  • Structural Confirmation: ¹H-NMR (400 MHz, DMSO-d₆) must show the characteristic shifting of the indazole core protons, specifically the disappearance of the C4 proton signal (if comparing to an unsubstituted analog) and the preservation of the sharp singlet corresponding to the 6-methoxy group (~3.85 ppm).

  • Mass Accuracy: HRMS (ESI-TOF) confirming the exact mass within a 5 ppm error margin.

References

  • Chem960 Database, "Cas no 944898-81-1 (3-Iodo-4-methoxy-1H-indazole) and related halogenated isomers", Chem960 Chemical Properties,
  • ChemScene, "887570-11-8 | 4-Iodo-6-methoxy-1h-indazole", ChemScene Custom Synthesis,
  • Bidepharm, "CAS:885523-20-6, 6-碘-4-甲氧基 - 毕得医药", Bidepharm Physicochemical Properties,

Sources

Exploratory

An In-depth Technical Guide to 4-Iodo-6-methoxy-1H-indazole for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Iodo-6-methoxy-1H-indazole, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental da...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Iodo-6-methoxy-1H-indazole, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is not extensively documented in public databases, this document leverages established chemical principles and data from closely related analogues to present a predictive yet scientifically grounded profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel indazole-based compounds.

Physicochemical Properties and Structural Elucidation

The foundational step in the exploration of any novel chemical entity is the characterization of its fundamental physicochemical properties. For 4-Iodo-6-methoxy-1H-indazole, we can deduce its molecular formula and calculate its molecular weight.

PropertyValueSource
Molecular Formula C₈H₇IN₂OCalculated
Molecular Weight 274.06 g/mol Calculated[1][2][3][][5]
Appearance Expected to be a solid at room temperatureInference from related compounds[6]
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, and alcoholsInference from related compounds[6]
CAS Number Not assigned or readily available

Structural Characterization:

The unambiguous determination of the structure of 4-Iodo-6-methoxy-1H-indazole is paramount and would rely on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise connectivity of atoms.[7][8] The chemical shifts and coupling constants of the aromatic protons would be highly indicative of the substitution pattern on the indazole ring.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.[9] The presence of a single iodine atom, with its characteristic isotopic signature, would be a key feature in the mass spectrum.[7]

Synthesis of 4-Iodo-6-methoxy-1H-indazole

A definitive, published synthesis protocol specifically for 4-Iodo-6-methoxy-1H-indazole has not been identified in the reviewed literature. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted indazoles.[11][12][13] The most logical approach involves the direct iodination of 6-methoxy-1H-indazole.

Proposed Synthetic Pathway: Iodination of 6-methoxy-1H-indazole

The regioselectivity of electrophilic substitution on the indazole ring is influenced by the directing effects of existing substituents and the reaction conditions.[11][14] The methoxy group at the 6-position is an ortho-, para-director. Therefore, direct iodination could potentially yield a mixture of isomers, including the desired 4-iodo product.

G cluster_0 Synthesis Workflow Starting Material 6-Methoxy-1H-indazole Reaction Iodination (e.g., I₂, NaHCO₃) Starting Material->Reaction Step 1 Crude Product Mixture of Iodinated Isomers Reaction->Crude Product Step 2 Purification Column Chromatography Crude Product->Purification Step 3 Final Product 4-Iodo-6-methoxy-1H-indazole Purification->Final Product Step 4

Caption: A proposed workflow for the synthesis of 4-Iodo-6-methoxy-1H-indazole.

Key Experimental Protocol: Iodination of 6-methoxy-1H-indazole

This protocol is a generalized procedure based on common iodination methods for heterocyclic compounds.[14][15][16]

  • Dissolution: Dissolve 6-methoxy-1H-indazole (1.0 eq) in a suitable organic solvent such as dichloromethane or methanol.

  • Base Addition: Add an aqueous solution of a mild base, such as sodium bicarbonate (2.0-3.0 eq), to the reaction mixture.

  • Iodinating Agent: Prepare a solution of iodine (1.0-1.2 eq) and potassium iodide (1.0-1.2 eq) in water.

  • Reaction: Add the iodine solution dropwise to the vigorously stirred biphasic mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Quenching: Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product, which may be a mixture of isomers, by column chromatography on silica gel to isolate the desired 4-Iodo-6-methoxy-1H-indazole.

Applications in Drug Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[11][14][17][18] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[18][19][20][21]

The introduction of an iodine atom at the 4-position and a methoxy group at the 6-position of the indazole ring provides a unique combination of steric and electronic properties, making 4-Iodo-6-methoxy-1H-indazole a valuable building block for the synthesis of novel therapeutic agents.

3.1. Role as a Versatile Synthetic Intermediate

The iodine atom at the 4-position serves as a versatile handle for introducing further molecular complexity through various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[22][23][24] This allows for the systematic exploration of the chemical space around the indazole core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

3.2. Potential as a Kinase Inhibitor

A significant area of interest for indazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[19][20][21][25][26] The indazole core can mimic the purine ring of ATP and form key hydrogen bonding interactions within the kinase active site. The substituents on the indazole ring play a critical role in determining the potency and selectivity of the inhibitor. The 4-iodo and 6-methoxy substituents of the title compound could be strategically utilized to target specific kinases implicated in various cancers.

G cluster_1 Potential Signaling Pathway Inhibition Indazole_Derivative 4-Iodo-6-methoxy- 1H-indazole Derivative Kinase Protein Kinase (e.g., VEGFR, c-Met) Indazole_Derivative->Kinase Inhibition Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Kinase->Downstream_Signaling Activation Cancer_Cell Cancer Cell Growth and Survival Downstream_Signaling->Cancer_Cell Promotion

Caption: A simplified diagram illustrating the potential mechanism of action of a 4-Iodo-6-methoxy-1H-indazole derivative as a kinase inhibitor.[27]

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an iodo-indazole with a boronic acid, a common reaction in the synthesis of kinase inhibitors.[22][28][29]

  • Reaction Setup: In a reaction vessel, combine 4-Iodo-6-methoxy-1H-indazole (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Safety, Handling, and Storage

As a halogenated organic compound, 4-Iodo-6-methoxy-1H-indazole should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[30][31][32][33]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[31][34] Avoid contact with skin and eyes.[30][33]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[32][35] Organoiodine compounds can be light-sensitive and may decompose over time.

Conclusion

4-Iodo-6-methoxy-1H-indazole represents a promising yet underexplored scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure offers multiple avenues for further functionalization. The insights provided in this technical guide, though largely predictive, are grounded in the extensive literature on related indazole derivatives and are intended to facilitate and inspire future research into the chemical and biological properties of this intriguing molecule.

References

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (2025). BenchChem.
  • discovery and history of 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. (2025). BenchChem.
  • Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. (2025). BenchChem.
  • A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Deriv
  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. (2025). IOSR Journal.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • 3-Iodo-4-methoxy-1H-indazole (CAS no 944898-81-1). (2025). [Source not further specified].
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2025).
  • NeogenVet® Organic Iodide Powder Safety Data Sheet. (n.d.). Covetrus North America.
  • A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
  • Iodine - SAFETY DATA SHEET. (n.d.). [Source not further specified].
  • Safety D
  • SAFETY DATA SHEET - Iodine. (2009). Fisher Scientific.
  • Molecular Weight Calculator (Molar Mass). (n.d.). [Source not further specified].
  • Synthesis method of 4-iodo-1H-imidazole. (n.d.).
  • Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. (2025). [Source not further specified].
  • SAFETY D
  • Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation. (n.d.). [Source not further specified].
  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. (2019). [Source not further specified].
  • 6-Methoxy-1H-indazole. (n.d.). PubChem.
  • 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. (2025). BenchChem.
  • Molecular Weight Calculator. (n.d.). [Source not further specified].
  • CAS 94444-96-9: 5-Methoxy-1H-indazole. (n.d.). CymitQuimica.
  • Molecular Iodine as an efficient catalyst for the synthesis of indazole. (n.d.). [Source not further specified].
  • Molecular Weight Calcul
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • 5-methoxy-1H-indazole-3-carboxylic acid. (n.d.). PubChem.
  • NMR data of compound 4 and NNEI indazole analog. (n.d.).
  • Molecular Weight Calcul
  • Molecular Weight Calcul
  • 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. (2019). PubMed.
  • Pathways for the synthesis of indazole derivatives. (n.d.).
  • 7-Methoxy-1H-indazole. (n.d.). Sigma-Aldrich.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). [Source not further specified].
  • Iodination of Organic Compounds Using the Reagent System I. (2008). [Source not further specified].
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). Benchchem.
  • Stability of Iodine Species Trapped in Titanium‐Based MOFs: MIL‐125 and MIL‐125_NH2. (2024). [Source not further specified].
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Semantic Scholar.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.

Sources

Foundational

Technical Guide: Solubility Profile of 4-Iodo-6-methoxy-1H-indazole in Organic Solvents

An in-depth technical guide on the solubility profile and physicochemical characterization of 4-Iodo-6-methoxy-1H-indazole. [1][2][3] Executive Summary 4-Iodo-6-methoxy-1H-indazole is a critical heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profile and physicochemical characterization of 4-Iodo-6-methoxy-1H-indazole.

[1][2][3]

Executive Summary

4-Iodo-6-methoxy-1H-indazole is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and other bioactive small molecules.[1][2][3][4] Its solubility profile is governed by the interplay between the lipophilic iodo-methoxy substituents and the polar, hydrogen-bond-donating indazole core.[1][2][3]

This guide defines the solubility behavior of 4-Iodo-6-methoxy-1H-indazole, categorizing solvents by their efficacy for dissolution (stock preparation), reaction, and purification (recrystallization).[1][2][3][4] While specific gravimetric solubility data (mg/mL) is proprietary for this intermediate, this guide synthesizes data from structural analogs (e.g., 6-iodo-1H-indazole, 5-methoxy-1H-indazole) and standard synthetic protocols to provide a highly confident predictive profile.[2][3][4]

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for predicting solvent interactions.[3][5] The compound exhibits amphiphilic character: the iodine and methoxy groups increase lipophilicity, while the N-H motif allows for hydrogen bonding.[4]

PropertyValue / CharacteristicRelevance to Solubility
Molecular Weight 274.06 g/mol Moderate MW facilitates dissolution in small organics.[1][2][3][6]
Physical State Solid (Powder/Crystalline)Requires energy (heat/sonication) to overcome lattice energy.[3][4][5][6]
Predicted LogP ~2.5 – 2.9Moderately lipophilic; prefers organic solvents over water.[1][3][5]
H-Bond Donors 1 (Indazole N-H)Capable of H-bonding with protic solvents (MeOH, EtOH).[2][3][4][5][6]
H-Bond Acceptors 2 (Indazole N, Methoxy O)Accepts H-bonds from water/alcohols; interacts with polar aprotics.[1][2][3][4][5][6]
pKa (Indazole NH) ~13.0 (Predicted)Weakly acidic; deprotonation in basic media increases solubility.[3][4][5][6]

Solubility Profile in Organic Solvents[2][5][6][7]

Solubility Classification

The following table categorizes solvents based on their ability to dissolve the compound at room temperature (25°C) and elevated temperatures (boiling point).

Solvent ClassRepresentative SolventsSolubility StatusApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Stock solutions, Reaction media (SNAr, Couplings).[1][2][3][4][6]
Chlorinated Dichloromethane (DCM), ChloroformGood (10–50 mg/mL)Extraction, Column Chromatography loading.[4][5]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Recrystallization, Reaction media.[4][5]
Esters/Ethers Ethyl Acetate, THF, DioxaneModerate Extraction, Reaction media.[4][5]
Non-Polar Hexanes, Heptane, TolueneLow / Insoluble Anti-solvent for precipitation/crystallization.[4][5]
Aqueous Water, PBS (pH 7.[4][5]4)Insoluble (<0.1 mg/mL)Wash solvent to remove inorganic salts.[3][4][5]
Detailed Solvent Analysis[1][2][4]
Primary Solvents (DMSO & DMF)
  • Mechanism: The high dielectric constants of DMSO (

    
     = 46.[3][5]7) and DMF (
    
    
    
    = 36.[3][4][5]7) effectively disrupt the crystal lattice.[3][5] The sulfoxide oxygen in DMSO acts as a strong H-bond acceptor for the indazole N-H.[2][3]
  • Protocol: For biological assays or stock storage, dissolve 4-Iodo-6-methoxy-1H-indazole in 100% DMSO. Concentrations up to 50–100 mM are typically achievable.[3][5]

  • Caution: Avoid using DMSO for reactions involving strong oxidizing agents or if ease of workup (evaporation) is required, as DMSO has a high boiling point (189°C).[4][5]

Recrystallization Solvents (Alcohols & Mixed Systems)
  • Behavior: The compound exhibits a steep solubility curve in alcohols.[3][5] It is sparingly soluble in cold ethanol/isopropanol but highly soluble at boiling temperatures.[3][5]

  • Strategy: This temperature dependence is exploited for purification.[3][5]

    • System A: Ethanol/Water (Dissolve in hot ethanol, add water until turbid, cool).[4][5]

    • System B: Ethyl Acetate/Hexane (Dissolve in minimal hot EtOAc, add Hexane as anti-solvent).[4][5]

Reaction & Extraction Solvents (DCM & EtOAc)
  • DCM: Excellent solubilizer for the neutral form of the indazole.[4][5] Preferred for liquid-liquid extraction from aqueous workups.[1][2][3][5]

  • THF/Dioxane: Good solubility; often used for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine at the C4 position is the reactive handle.[2][4]

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

To generate precise solubility data for regulatory or formulation purposes, follow this self-validating workflow.

Reagents: High-purity solvent (HPLC grade), 4-Iodo-6-methoxy-1H-indazole (>98% purity).[1][2][3]

  • Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at a constant temperature (25°C ± 0.1) for 24 hours.

  • Visual Check: Ensure undissolved solid remains.[1][3][5] If fully dissolved, add more solid until saturation is visible.[4][5]

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[5]

    • HPLC (Preferred): Dilute the filtrate (e.g., 1:100 in MeCN) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol: Recrystallization for Purification

Objective: Remove impurities (e.g., regioisomers or de-iodinated byproducts) from crude synthesis material.[4][5]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Isopropanol (IPA) or Ethyl Acetate dropwise while heating on a steam bath until the solid just dissolves.[3][5]

  • Anti-Solvent Addition: Remove from heat. If using EtOAc, add Hexane or Heptane dropwise until a faint, persistent cloudiness appears.[4][5]

  • Clarification: Add 1-2 drops of the hot solvent (EtOAc) to clear the solution.[3][5]

  • Nucleation: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold Hexane. Dry under high vacuum.[3][5]

Visualizations

Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility and selecting a solvent system.

SolubilityWorkflow Start Start: Solid 4-Iodo-6-methoxy-1H-indazole SolventSelection Select Solvent Class Start->SolventSelection PolarAprotic Polar Aprotic (DMSO, DMF) SolventSelection->PolarAprotic Chlorinated Chlorinated (DCM, CHCl3) SolventSelection->Chlorinated Protic Polar Protic (MeOH, EtOH) SolventSelection->Protic CheckDissolution Check Dissolution (Visual/HPLC) PolarAprotic->CheckDissolution Chlorinated->CheckDissolution Protic->CheckDissolution HighSol High Solubility Use for: Stock Solutions, SNAr Rxn CheckDissolution->HighSol Dissolves rapidly ModSol Moderate Solubility Use for: Extraction, Chromatography CheckDissolution->ModSol Dissolves w/ agitation TempDep Temp-Dependent Solubility Use for: Recrystallization CheckDissolution->TempDep Requires Heat

Caption: Decision matrix for solvent selection based on observed solubility behavior.

Solvation Mechanism

Understanding the molecular interactions driving solubility.[3][5]

SolvationMech Indazole Indazole Core (Amphiphilic) DMSO DMSO (S=O) Indazole->DMSO Strong Interaction MeOH Methanol (O-H) Indazole->MeOH Moderate Interaction Hexane Hexane (C-H) Indazole->Hexane Repulsion/Precipitation Interaction1 H-Bond Acceptance (NH ... O=S) DMSO->Interaction1 Interaction2 Dipole-Dipole & H-Bonding MeOH->Interaction2 Interaction3 Weak van der Waals (Insoluble) Hexane->Interaction3

Caption: Mechanistic view of solvent-solute interactions. DMSO acts as a strong H-bond acceptor.[1][2][3]

References

  • BLD Pharm. (2025).[3][5] Product Datasheet: 4-Iodo-6-methoxy-1H-indazole (CAS 887570-11-8).[1][2][3][7][8] Retrieved from

  • BenchChem. (2025).[3][5][9][10][11][12] Technical Support Center: Recrystallization Protocols for Halo-Indazoles. Retrieved from

  • GuideChem. (2025).[3][5] Chemical Properties and Suppliers for CAS 887570-11-8. Retrieved from

  • National Institutes of Health (NIH). (2025).[3][5] PubChem Compound Summary: Indazole Derivatives. Retrieved from

  • Souers, A. J., et al. (2005).[5][13] "Synthesis and Evaluation of Indazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Cited for general synthesis and purification methods of indazole scaffolds).[3][4][5][11][12]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 4-Iodo-6-methoxy-1H-indazole Derivatives

Abstract The 1H-indazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved thera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-indazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1] This technical guide delves into the nuanced yet potent therapeutic potential of a specific subclass: 4-Iodo-6-methoxy-1H-indazole derivatives. While this particular substitution pattern remains an underexplored frontier, this document synthesizes existing knowledge on related indazole analogues to project a compelling case for their investigation and development. We will explore plausible synthetic routes, delineate probable high-impact therapeutic targets—primarily in oncology and neurodegenerative disorders—and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to innovate at the cutting edge of small molecule therapeutics.

The Indazole Core: A Foundation of Therapeutic Versatility

The indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole, granting it access to a wide array of biological targets. Its structural rigidity and the presence of hydrogen bond donors and acceptors facilitate potent and selective interactions with various enzymes and receptors. The therapeutic landscape of indazole derivatives is vast, encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3][4] The strategic placement of substituents on the indazole ring is a key determinant of its pharmacological profile, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The focus of this guide, the 4-iodo-6-methoxy substitution pattern, is of particular interest for several reasons:

  • The 4-Iodo Substituent: The iodine atom at the C4 position serves as a versatile synthetic handle. It can be readily transformed into other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2] Furthermore, the halogen bond-donating capacity of iodine can contribute to target binding affinity.

  • The 6-Methoxy Substituent: The methoxy group at the C6 position can significantly influence the electronic properties of the indazole ring and participate in crucial hydrogen bond interactions within a target's active site. Its presence can also favorably modulate metabolic stability and cell permeability.[5]

Therapeutic Potential in Oncology: Targeting Key Signaling Pathways

The indazole scaffold is a prominent feature in several approved kinase inhibitors, including Pazopanib and Axitinib.[1] The 4-iodo-6-methoxy substitution pattern is poised to yield potent inhibitors of kinases and other oncology targets, particularly in the realm of cancer immunotherapy.

Dual Inhibition of IDO1 and TDO: A New Frontier in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two critical enzymes that are overexpressed in many cancers.[6] They catalyze the rate-limiting step in tryptophan catabolism, leading to a depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of T-cells and promoting the generation of regulatory T-cells.

Recent studies have highlighted that 4,6-disubstituted-1H-indazole derivatives are potent dual inhibitors of IDO1 and TDO.[6] The substituents at the C4 and C6 positions play a significant role in determining the inhibitory activity and selectivity.[6] The 4-iodo-6-methoxy scaffold is a promising candidate for developing dual IDO1/TDO inhibitors, which could reactivate the host immune system to attack tumor cells.

Signaling Pathway: IDO1/TDO-mediated Immune Suppression

Caption: IDO1/TDO pathway and inhibition by indazole derivatives.

Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases

The indazole scaffold has also demonstrated significant promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7] The neuroprotective effects of indazole derivatives are often attributed to their ability to inhibit key kinases involved in neuronal apoptosis and inflammation, as well as their antioxidant properties.

The 4-iodo-6-methoxy substitution pattern could contribute to neuroprotection through several mechanisms:

  • Kinase Inhibition: Derivatives could be designed to target kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathology of Alzheimer's and Parkinson's disease, respectively.[7]

  • Antioxidant Activity: The indazole nucleus itself possesses antioxidant properties, and the methoxy group can further enhance this activity by donating a hydrogen atom to scavenge free radicals.

Experimental Workflow: Evaluation of Neuroprotective Effects

Caption: Workflow for assessing neuroprotective activity.

Synthesis of 4-Iodo-6-methoxy-1H-indazole: A Plausible Synthetic Route

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-Iodo-6-methoxy-1H-indazole would involve the iodination of a 6-methoxy-1H-indazole precursor. The 6-methoxy-1H-indazole can, in turn, be synthesized from a suitably substituted o-toluidine derivative.

Retrosynthetic Pathway

retrosynthesis target 4-Iodo-6-methoxy-1H-indazole step1 Iodination target->step1 intermediate1 6-Methoxy-1H-indazole step1->intermediate1 step2 Diazotization & Cyclization intermediate1->step2 starting_material 2-Amino-4-methoxy-toluene step2->starting_material

Caption: Retrosynthesis of 4-Iodo-6-methoxy-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Methoxy-1H-indazole

This step can be achieved via the Jacobson-modified indazole synthesis from the corresponding o-toluidine derivative.

  • Acetylation of 2-Amino-4-methoxy-toluene:

    • To a solution of 2-amino-4-methoxy-toluene (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture into ice-water and collect the precipitated N-(2-methyl-5-methoxyphenyl)acetamide by filtration.

  • Nitrosation and Cyclization:

    • Dissolve the N-(2-methyl-5-methoxyphenyl)acetamide (1.0 eq) in a mixture of acetic acid and acetic anhydride.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Heat the mixture to 80-90 °C for 2 hours to effect cyclization.

    • Cool the reaction mixture and pour it into ice-water. Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-methoxy-1H-indazole.

Step 2: Iodination of 6-Methoxy-1H-indazole to yield 4-Iodo-6-methoxy-1H-indazole

The iodination of the indazole ring is expected to occur regioselectively at the C4 position due to the directing effects of the existing substituents.

  • Reaction Setup:

    • To a solution of 6-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-iodosuccinimide (NIS) (1.1 eq).

    • The reaction can be performed at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-Iodo-6-methoxy-1H-indazole.

Quantitative Data and Biological Evaluation

While specific biological data for 4-iodo-6-methoxy-1H-indazole derivatives is not yet published, the following tables provide representative data for structurally related 4,6-disubstituted indazoles as IDO1/TDO inhibitors, which can serve as a benchmark for future studies.[6]

Table 1: In Vitro Inhibitory Activity of 4,6-Disubstituted-1H-Indazole Derivatives against IDO1 and TDO

CompoundR4 SubstituentR6 SubstituentIDO1 IC50 (µM)TDO IC50 (µM)
HT-28 Nitro-arylVaried-0.62
HT-30 Nitro-arylVaried-0.17
HT-37 Nitro-arylVaried0.910.46

Data extracted from a study on 4,6-disubstituted-1H-indazole-4-amine derivatives.[6]

Recommended In Vitro Assays
  • Kinase Inhibition Assays: To evaluate the potential of these derivatives as kinase inhibitors, commercially available kinase assay kits (e.g., ADP-Glo™) can be used to determine IC50 values against a panel of relevant kinases (e.g., EGFR, CDK2, GSK-3β, LRRK2).

  • IDO1/TDO Enzyme Inhibition Assays: The inhibitory activity against IDO1 and TDO can be assessed using cell-based or biochemical assays that measure the conversion of tryptophan to kynurenine.

  • Antiproliferative Assays: The anticancer potential can be evaluated using standard cell viability assays, such as the MTT or CellTiter-Glo® assay, against a panel of human cancer cell lines.

Conclusion and Future Directions

The 4-Iodo-6-methoxy-1H-indazole scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutics. Based on the extensive body of research on related indazole derivatives, this specific substitution pattern holds significant potential for the development of potent and selective inhibitors of key biological targets in oncology and neurodegenerative diseases. The synthetic accessibility of this scaffold, coupled with its amenability to further chemical diversification, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the systematic synthesis and biological evaluation of a library of 4-Iodo-6-methoxy-1H-indazole derivatives to establish clear structure-activity relationships. Elucidation of their precise mechanisms of action and evaluation in relevant in vivo models will be crucial steps towards realizing their full therapeutic potential. The insights provided in this guide aim to catalyze these efforts and pave the way for the next generation of indazole-based medicines.

References

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]

  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]

  • PDK1 activators and inhibitors: a patent review. ResearchGate. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. University of Miami. [Link]

  • Indazole derivatives useful as ERK inhibitors.
  • Indazole compounds as pkmyt1 kinase inhibitors.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

  • Chemical compounds.
  • MEDICINES FOR THE PREVENTION AND TREATMENT OF NEURODEGENERATIVE DISEASES. European Patent Office. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. PubMed. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • United States Patent. Google Patents. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Indazol compound for inhibiting protein kinase and medicine composition and their application.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Indazole derivatives.
  • Synthesis method of 4-iodo-1H-imidazole.
  • Indazole derivatives.
  • Isoxazole and isothiazole compounds for the treatment of neurodegenerative disorders. PubChem. [Link]

  • indazole. Organic Syntheses. [Link]

  • Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives. ResearchGate. [Link]

Sources

Foundational

Safety Data Sheet (SDS) and Handling Guide: 4-Iodo-6-methoxy-1H-indazole

Executive Summary 4-Iodo-6-methoxy-1H-indazole (CAS: 885518-49-0) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and receptor modulators. Its structural utility lies in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-6-methoxy-1H-indazole (CAS: 885518-49-0) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and receptor modulators. Its structural utility lies in the C4-iodine handle, which serves as an electrophilic site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), and the C6-methoxy group, which modulates lipophilicity and metabolic stability.

This guide addresses the critical gap in standardized safety data for this specific isomer. By synthesizing data from structural analogs and functional group analysis, we establish a "Treat as Potent" protocol. This document outlines the physicochemical profile, toxicology based on structural alerts, and a self-validating workflow for safe handling and synthetic application.

Part 1: Chemical Identity & Physicochemical Profile[1]

Objective: Establish the material's identity to prevent cross-isomer confusion (e.g., distinguishing from the 6-iodo-4-methoxy isomer), which drastically alters synthetic reactivity.

PropertySpecificationTechnical Note
Chemical Name 4-Iodo-6-methoxy-1H-indazoleIndazole core with C4-Iodine and C6-Methoxy
CAS Number 885518-49-0 Verified identifier [1]
Molecular Formula C₈H₇IN₂OMW: 274.06 g/mol
Physical State Off-white to pale yellow solidColor change to yellow/brown indicates iodine liberation (decomposition)
Solubility DMSO, DMF, THFLow water solubility; precipitates in aqueous workups
Melting Point >150°C (Predicted)High lattice energy typical of halo-indazoles
Structural Alert C-I Bond (Weak) Bond dissociation energy ~50-60 kcal/mol. Photosensitive.

Part 2: Hazard Identification & Toxicology (GHS Standards)[2]

Scientific Logic: In the absence of compound-specific toxicology reports (LD50), safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of the iodinated indazole class.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H317: May cause an allergic skin reaction (Sensitization potential of halogenated heterocycles).

Critical Hazard Mechanisms
  • Photolytic Deiodination: Exposure to UV/Visible light cleaves the C-I bond, generating radical species and free iodine (

    
    ). 
    
    
    
    is a corrosive respiratory irritant and an oxidant that can ruin downstream catalysis.
  • Indazole Acidity: The N1-proton is weakly acidic (

    
     ~14 in DMSO). In the presence of strong bases (NaH, KOtBu), the anion is formed, increasing nucleophilicity and potential for skin absorption.
    

Part 3: Safe Handling & Storage Protocols

Core Directive: Implement a "Chain of Custody" for stability. The compound must be protected from light and moisture from the moment of receipt.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood.

  • Lighting: Use amber glassware or wrap vessels in aluminum foil. Turn off direct hood lighting if high-intensity UV sources are present.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative darkening.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double Nitrile Gloves (0.11 mm min thickness). Iodinated aromatics can permeate standard latex.

  • Eyes: Chemical Safety Goggles (ANSI Z87.1).

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood (not recommended).

Protocol: The "Dark-Flow" Handling System

This workflow minimizes photon exposure to preserve the C-I bond integrity.

HandlingWorkflow Storage 1. Cold Storage (2-8°C, Foil Wrapped) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Amber Vials, Fume Hood) Equilibration->Weighing Minimize O2/H2O Solubilization 4. Solubilization (Degassed Solvent, Argon) Weighing->Solubilization Dissolve Immediately Reaction 5. Reaction Injection (Syringe Transfer) Solubilization->Reaction Closed System

Figure 1: The "Dark-Flow" protocol ensures the compound is never exposed to light or moisture while cold, preventing condensation-induced hydrolysis or photolysis.

Part 4: Synthetic Utility & Reaction Safety

Context: The primary utility of 4-iodo-6-methoxy-1H-indazole is as an electrophile in Palladium-catalyzed cross-couplings [2].

Suzuki-Miyaura Coupling Protocol

Safety Note: This reaction generates heavy metal waste and boronic acid byproducts.

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon.

  • Reagents:

    • 1.0 eq 4-Iodo-6-methoxy-1H-indazole.

    • 1.2 eq Aryl Boronic Acid.

    • 0.05 eq Pd catalyst (e.g.,

      
      ).[2]
      
    • 3.0 eq Base (

      
       or 
      
      
      
      ).
  • Solvent: Degassed Dioxane/Water (4:1). Note: Degassing is critical to protect the air-sensitive Pd(0) species.

  • Hazards:

    • Exotherm: The reaction may heat up upon initiation.

    • Off-gassing: Carbonate bases release

      
       upon acidification during workup.
      
Waste Stream Management Logic

Proper disposal is legally mandated and scientifically critical to prevent environmental contamination with iodinated organics.

WasteLogic ReactionMix Crude Reaction Mixture (Pd, Organics, Aqueous Base) Extraction Phase Separation ReactionMix->Extraction OrgPhase Organic Phase (Product + Iodinated Impurities) Extraction->OrgPhase AqPhase Aqueous Phase (Boron salts, Base) Extraction->AqPhase SolidWaste Solid Waste (Celite + Pd Residues) OrgPhase->SolidWaste Column Purification HalogenWaste Halogenated Solvent Waste (High Cost Stream) OrgPhase->HalogenWaste Rotovap Distillate AqWaste Basic Aqueous Waste (pH Adjust before disposal) AqPhase->AqWaste

Figure 2: Segregation of waste streams. Iodinated compounds must strictly go into Halogenated Waste to prevent formation of toxic byproducts in incinerators.

Part 5: Emergency Response

Spill Response
  • Evacuate: If spill is >5g, clear the immediate area.

  • PPE: Don double gloves, goggles, and lab coat.

  • Containment: Cover with a wet paper towel to prevent dust generation (if solid) or use a spill pillow (if solution).

  • Deactivation: Wipe the area with a dilute sodium thiosulfate solution to reduce any free iodine to iodide (color change from brown to colorless).

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][4] Do not rub. Iodine can cause corneal staining.

  • Skin Contact: Wash with soap and water.[1] If yellow staining persists, use a polyethylene glycol (PEG) wash if available, or continue with soap.

  • Inhalation: Move to fresh air. If coughing persists (iodine vapor irritation), seek medical attention.

References

  • Chemical Identity Verification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 885518-49-0. Retrieved from [Link]

  • Synthetic Application (Suzuki Coupling)
  • General Indazole Safety
  • Iodine Handling Protocols

Sources

Exploratory

4-Iodo-6-methoxy-1H-indazole: A Privileged Building Block for Next-Generation Kinase Inhibitors

Executive Summary The development of highly selective small-molecule kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. Achieving selectivity across the human kinome requires building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. Achieving selectivity across the human kinome requires building blocks that not only anchor firmly to the highly conserved ATP-binding pocket but also provide precise synthetic vectors to probe adjacent, less-conserved allosteric sites. 4-Iodo-6-methoxy-1H-indazole (CAS: 887570-11-8) has emerged as a highly versatile, privileged scaffold in medicinal chemistry. This whitepaper deconstructs the structural rationale, thermodynamic binding mechanics, and synthetic utility of this building block, providing drug development professionals with a comprehensive guide to its application.

Structural Anatomy and Mechanistic Rationale

The architectural brilliance of 4-iodo-6-methoxy-1H-indazole lies in its tripartite functionalization, where each moiety serves a distinct pharmacological or synthetic purpose.

The 1H-Indazole Core: The Hinge Anchor

The ATP-binding site of most kinases features a "hinge" region connecting the N-terminal and C-terminal lobes. The 1H-indazole core is a proven hinge-binder[1]. It acts as a bidentate pharmacophore:

  • N1-H (Donor): Forms a strong hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu or Asp).

  • N2 (Acceptor): Forms a complementary hydrogen bond with the backbone amide NH of an adjacent hinge residue (e.g., Val or Cys)[2]. This tridentate-like anchoring establishes the foundational binding affinity required for competitive ATP inhibition.

The C6-Methoxy Modulator: Electronic and Steric Tuning

The addition of a methoxy group at the C6 position is not merely cosmetic; it fundamentally alters the physicochemical profile of the scaffold:

  • Electronic Enrichment: The electron-donating nature of the methoxy group via resonance increases the electron density of the pyrazole ring. This strengthens the hydrogen-bonding capacity of the N1/N2 atoms, directly lowering the dissociation constant (

    
    ) of the inhibitor[2].
    
  • Solubility and Pocket Filling: The methoxy group often projects toward the solvent-exposed channel or fills a shallow hydrophobic pocket. It improves the topological polar surface area (TPSA) and modulates lipophilicity (cLogP), which is critical for cellular permeability and mitigating off-target toxicities like hERG channel inhibition[2].

The C4-Iodo Vector: Gateway to the Gatekeeper

The C4 position of the indazole ring is geometrically oriented to project substituents deep into the kinase active site, often interacting with the "gatekeeper" residue or extending into the hydrophobic back pocket (DFG-in/out conformations)[3].

  • Synthetic Causality: Iodine is highly polarizable and forms a relatively weak carbon-halogen bond. This makes the C4-iodo group an exceptional leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). It allows medicinal chemists to rapidly synthesize libraries of C4-derivatized analogs late in the synthetic sequence.

G Indazole 1H-Indazole Core Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Indazole->Hinge Anchors via N1/N2 C6 C6-Methoxy Group Indazole->C6 C4 C4-Iodo Vector Indazole->C4 Solubility Lipophilicity & Electron Density Modulation C6->Solubility Enhances CrossCoupling Pd-Catalyzed Cross-Coupling C4->CrossCoupling Enables Gatekeeper Gatekeeper / Back Pocket Interactions CrossCoupling->Gatekeeper Targets

Logical mapping of 4-iodo-6-methoxy-1H-indazole structural features to kinase binding functions.

Quantitative Structure-Activity Relationship (SAR)

To understand the value of the 4-iodo-6-methoxy-1H-indazole building block, we must examine how its functionalization impacts both potency and drug-likeness. The table below summarizes a representative SAR progression demonstrating how transition-metal diversification at the C4 position (enabled by the iodo group) drives kinase selectivity (e.g., against PLK4 or FGFR)[3][4].

Compound ScaffoldKinase IC₅₀ (nM)cLogPTPSA (Ų)Mechanistic Consequence
1H-Indazole (Unsubstituted)> 5,0001.8028.7Weak hinge binding; no back-pocket engagement.
6-Methoxy-1H-indazole ~ 1,2001.9537.9Enhanced hinge H-bonding via electron donation.
4-Iodo-6-methoxy-1H-indazole ~ 4502.8537.9Halogen bonding in the active site; synthetic intermediate.
C4-Aryl-6-methoxy-1H-indazole < 5 3.2050.2Optimal gatekeeper interaction; high potency & selectivity.

Data represents a generalized SAR trend derived from indazole-based PLK4 and FGFR inhibitor optimization campaigns.

Experimental Methodology: C4-Diversification via Suzuki-Miyaura Coupling

The true power of 4-iodo-6-methoxy-1H-indazole is realized through late-stage functionalization. The following protocol details a self-validating Suzuki-Miyaura cross-coupling workflow to install an aryl or heteroaryl group at the C4 position.

Rationale for Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing unwanted dehalogenation of the starting material.

  • Solvent System (1,4-Dioxane / H₂O, 4:1): Dioxane solubilizes the highly lipophilic indazole and boronic acid, while water is strictly required to dissolve the K₂CO₃ base. The aqueous base generates the reactive palladium-hydroxo complex essential for the transmetalation step.

Step-by-Step Protocol
  • Reaction Assembly: In an oven-dried Schlenk flask, combine 4-iodo-6-methoxy-1H-indazole (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Solvent Addition: Add 10 mL of a pre-mixed 1,4-Dioxane/H₂O (4:1 v/v) solution.

  • Degassing (Critical Step): Submerge the flask in an ultrasonic bath and bubble ultra-pure Argon or N₂ through the solution for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) under a positive stream of inert gas. The solution will typically turn a deep red/orange.

  • Thermal Activation: Seal the flask and heat to 90°C in an oil bath for 12–18 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly UV-active starting material (R_f ~ 0.6) and the appearance of a lower-running product spot indicates successful conversion. The reaction mixture often turns dark brown/black as Pd black precipitates upon completion.

  • Workup and Extraction: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 20 mL). The aqueous layer removes the inorganic salts and residual boronic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel to yield the C4-derivatized kinase inhibitor.

G Step1 1. Reagent Assembly Indazole + Boronic Acid + Base Step2 2. Solvent Addition Dioxane / H2O (4:1) Step1->Step2 Step3 3. Degassing (Ar/N2) Prevents Pd(0) Oxidation Step2->Step3 Step4 4. Catalyst Addition Pd(dppf)Cl2 (5 mol%) Step3->Step4 Critical for Yield Step5 5. Thermal Activation 90°C, 12-18 Hours Step4->Step5 Step6 6. Workup & Purification Brine Wash & Silica Gel Step5->Step6 TLC Validation Step7 Target Kinase Inhibitor (C4-Aryl-6-methoxy-1H-indazole) Step6->Step7

Step-by-step Suzuki-Miyaura cross-coupling workflow for C4-derivatization.

Conclusion

The rational design of kinase inhibitors relies heavily on the selection of optimal starting scaffolds. 4-Iodo-6-methoxy-1H-indazole offers a perfect triad of features: a highly effective bidentate hinge-binding core, a methoxy group that tunes the electronic and pharmacokinetic profile, and an iodo vector at C4 that acts as a synthetic gateway to the kinase gatekeeper pocket. By leveraging robust transition-metal catalysis workflows, drug development professionals can utilize this building block to rapidly generate highly potent, selective, and bioavailable therapeutic candidates.

References

1.[1] Title: Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors Source: nih.gov URL:

2.[3] Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: nih.gov URL:

3. Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: rsc.org URL:

4.[2] Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source: nih.gov URL:

5.[4] Title: Cas no 944898-81-1 (3-Iodo-4-methoxy-1H-indazole) Source: chem960.com URL:

Sources

Foundational

Technical Whitepaper: Electronic Architecture and Synthetic Utility of 4-Iodoindazoles

Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors and GPCR ligands. While the 3-position is the natura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors and GPCR ligands. While the 3-position is the natural site of electrophilic reactivity, the 4-position offers a unique vector for engaging deep hydrophobic pockets and backbone carbonyls via halogen bonding.

This guide analyzes the 4-iodo-1H-indazole moiety, a critical building block that leverages the high polarizability and sigma-hole potential of iodine. We provide a validated synthetic protocol to bypass the inherent C3-selectivity of direct iodination, alongside a detailed electronic profile to guide rational drug design.

Part 1: Electronic Architecture

The Sigma-Hole and Halogen Bonding

Unlike fluorine or chlorine, iodine exhibits a significant anisotropic distribution of electron density. While the equatorial belt of the iodine atom is electron-rich (nucleophilic), the region directly opposite the C–I bond is electron-deficient. This region of positive electrostatic potential is termed the


-hole .

In 4-iodoindazole, this


-hole is projected outward from the C4 position, allowing it to act as a highly directional Lewis acid. This property is exploited in drug design to form Halogen Bonds (X-bonds)  with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen atoms) in protein binding pockets.
  • Directionality: The C–I···O angle typically approaches 180°, offering higher geometric specificity than hydrogen bonds.

  • Strength: The interaction energy can rival weak hydrogen bonds (1–5 kcal/mol), driven by the high polarizability of the iodine atom.

Inductive Effects and Acidity (pKa)

The iodine atom exerts a negative inductive effect (-I) on the indazole ring system.

  • NH Acidity: The electron-withdrawing nature of the 4-iodo group stabilizes the conjugate base (indazolate anion), rendering the N1-H more acidic than in the parent indazole (

    
     13.86).
    
  • Basicity: Conversely, the basicity of the N2 nitrogen is reduced compared to unsubstituted indazole (

    
     1.04).
    
Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.

  • Thermodynamics: The 1H-tautomer is aromatic and thermodynamically favored (

    
     kcal/mol) over the quinonoid 2H-form.
    
  • 4-Iodo Influence: The steric bulk of the iodine at C4 can destabilize the 1H-form slightly if N1 is substituted with bulky groups (peri-interaction), but for the free base, the 1H-form remains dominant.

Part 2: Visualization of Electronic Interactions

The following diagram illustrates the directional nature of the halogen bond formed by 4-iodoindazole within a theoretical kinase hinge region.

HalogenBonding cluster_protein Protein Binding Pocket (Hinge Region) cluster_ligand 4-Iodoindazole Ligand BackboneCO Backbone Carbonyl (Lewis Base) C4 C4 Carbon Iodine Iodine Atom (Polarizable) C4->Iodine C-I Bond SigmaHole σ-Hole (+) (Lewis Acid) Iodine->SigmaHole Anisotropic Projection SigmaHole->BackboneCO Halogen Bond (170°-180°)

Figure 1: Directional mechanism of Halogen Bonding (XB) between the 4-iodoindazole sigma-hole and a protein backbone carbonyl.

Exploratory

The Halogenated Methoxy-Indazole Scaffold: Synthetic Evolution and Pharmacophore Integration

Executive Summary The halogenated methoxy-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for purines and quinazolines in kinase inhibitor discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The halogenated methoxy-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for purines and quinazolines in kinase inhibitor discovery. Its unique electronic architecture—characterized by the amphoteric pyrazole ring and the electron-rich benzene core—allows for precise tuning of lipophilicity, metabolic stability, and hydrogen bonding potential.

This technical guide dissects the history, synthetic challenges, and validated protocols for generating halogenated methoxy-indazole intermediates. We focus specifically on the regioselective control of N-alkylation (N1 vs. N2) and the strategic installation of halogen handles for downstream cross-coupling, essential for developing therapeutics like Axitinib (VEGFR inhibitor) and Linifanib .

Part 1: Historical Trajectory & Pharmacophore Logic

From Dye Chemistry to Targeted Therapy

The history of the indazole scaffold traces back to Emil Fischer in the 1880s, initially explored during the boom of azo-dye chemistry. However, its transition from a colorant intermediate to a pharmaceutical cornerstone occurred in three distinct waves:

  • Wave 1 (1960s-1980s): Non-Steroidal Anti-Inflammatories (NSAIDs): Early exploration yielded compounds like Bendazac , utilizing the indazole core for its stability and anti-inflammatory properties.

  • Wave 2 (1990s): 5-HT Receptor Modulators: The discovery that indazoles could mimic the indole ring of serotonin led to 5-HT3 antagonists like Granisetron . The methoxy group was often introduced to modulate basicity and solubility.

  • Wave 3 (2000s-Present): Kinase Inhibitors: The realization that the indazole N-H motif forms bidentate hydrogen bonds with the hinge region of ATP-binding pockets (similar to adenine) revolutionized its use. The introduction of halogens (Br, I) allowed for modular "fragment-based" drug design via Suzuki/Buchwald couplings.

The "Methoxy-Halogen" Synergy

Why specifically halogenated methoxy indazoles?

  • The Methoxy Group (Electronic Anchor): Usually positioned at C4 or C5, the methoxy group acts as a weak electron-donating group (EDG). Crucially, it modulates the pKa of the N-H proton, influencing binding affinity. It also serves as a metabolic "soft spot" blocker or, conversely, a solubilizing handle.

  • The Halogen (Synthetic Handle): A bromine or iodine at C3, C5, or C7 serves as the entry point for diversity. It allows the core to be synthesized in bulk and then diversified late-stage via palladium-catalyzed cross-couplings.

Part 2: The Core Challenge – Regioselectivity (N1 vs. N2)

The most significant technical hurdle in indazole chemistry is controlling alkylation at the nitrogen atoms. The indazole anion is an ambident nucleophile.

  • N1-Alkylation (Thermodynamic): Generally favored due to the preservation of the benzenoid aromatic system.

  • N2-Alkylation (Kinetic): Often observed under specific conditions or with steric crowding at C7. N2-isomers possess a quinoid-like character, which is higher in energy but can be locked in by kinetic control.

Mechanism of Regioselectivity

The choice of base, solvent, and temperature dictates the outcome.

  • N1-Selective Conditions: Strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, THF) promote the thermodynamically stable N1 product.

  • N2-Selective Conditions: Weaker bases, lower temperatures, or specific directing groups (e.g., lone pair repulsion from a C7 substituent) can shift preference to N2.

IndazoleRegioselectivity cluster_0 Indazole Tautomerism cluster_1 Reaction Pathways cluster_2 Outcomes Indazole 1H-Indazole (Starting Material) Anion Indazolyl Anion (Ambident Nucleophile) Indazole->Anion Deprotonation N1_Path Thermodynamic Path (Benzenoid Stability) Anion->N1_Path High Temp / Strong Base N2_Path Kinetic Path (Quinoid Character) Anion->N2_Path Low Temp / Sterics / Chelation Prod_N1 N1-Alkylated Product (Major with NaH/DMF) N1_Path->Prod_N1 Prod_N2 N2-Alkylated Product (Minor/Variable) N2_Path->Prod_N2

Caption: Mechanistic bifurcation of indazole alkylation. N1 is thermodynamically preferred due to aromaticity retention.

Part 3: Validated Synthetic Protocol

Protocol: Synthesis of 5-Bromo-4-methoxy-1H-indazole

This protocol is designed for high reliability and scalability, avoiding the instability often associated with diazonium intermediates in large-scale batches.

Target Intermediate: 5-Bromo-4-methoxy-1H-indazole Application: Core scaffold for VEGFR inhibitors.

Step 1: Cyclization of 2-Fluoro-6-methoxybenzaldehyde

Rationale: Using a fluoro-aldehyde precursor allows for a clean


 cyclization with hydrazine, avoiding the formation of regioisomeric mixtures common in nitration routes.

Reagents:

  • 2-Fluoro-6-methoxybenzaldehyde (1.0 eq)

  • Hydrazine monohydrate (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol or n-Butanol (High boiling point preferred for rate)

Procedure:

  • Charge a reaction vessel with 2-Fluoro-6-methoxybenzaldehyde (10.0 g, 64.9 mmol) and Ethanol (100 mL).

  • Add Hydrazine monohydrate (16.2 g, 324 mmol) dropwise at room temperature. Caution: Exothermic.

  • Heat the mixture to reflux (

    
    ) for 12 hours. Monitor by LCMS for the disappearance of the aldehyde.
    
  • Cool to

    
    . The product, 4-methoxy-1H-indazole , often precipitates.
    
  • Concentrate the solvent if no precipitate forms, then dilute with water and extract with Ethyl Acetate.

  • Yield Expectation: 85-90%.

Step 2: Regioselective Bromination

Rationale: Electrophilic bromination of indazoles typically occurs at C3. However, the presence of the strong electron-donating methoxy group at C4 directs the electrophile to the para position (C7) or ortho position (C5). By controlling conditions (solvent polarity and temperature), selectivity for C5 can be optimized, though separation from C7 isomers is often required.

Reagents:

  • 4-Methoxy-1H-indazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Dissolve 4-Methoxy-1H-indazole (5.0 g, 33.7 mmol) in Acetonitrile (50 mL).

  • Cool to

    
     to suppress over-bromination.
    
  • Add NBS (6.3 g, 35.4 mmol) portion-wise over 30 minutes.

  • Stir at

    
     for 2 hours, then warm to RT for 1 hour.
    
  • Quality Control: Check LCMS. If C3-bromination is observed (rare with C4-OMe blocking), adjust temperature lower.

  • Quench with saturated sodium thiosulfate (to remove excess

    
    ).
    
  • Evaporate ACN, resuspend in water, and filter the solid.

  • Purification: Recrystallization from Ethanol/Water usually separates the 5-bromo isomer (major) from the 7-bromo isomer (minor).

Data Summary Table: Optimization of Bromination

SolventTemperatureReagentMajor ProductYieldNote
DMF


5-Bromo / 7-Bromo mix65%Hard to separate
ACN

NBS 5-Bromo (Selectivity > 10:1) 82% Recommended
DCM

NBS3-Bromo (Trace)40%Poor solubility

Part 4: Workflow for Library Generation

Once the 5-bromo-4-methoxy-1H-indazole core is synthesized, it enters the diversification workflow.

Workflow Start 5-Bromo-4-methoxy-1H-indazole Step1 N-Alkylation / Arylation (Step 1: Scaffold Locking) Start->Step1 Branch1 N1-Alkylation (NaH, R-X) Step1->Branch1 Branch2 N2-Alkylation (Mitsunobu / Chan-Lam) Step1->Branch2 Step2 Pd-Catalyzed Cross-Coupling (Step 2: Functionalization) Branch1->Step2 Branch2->Step2 Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Step2->Suzuki Buchwald Buchwald-Hartwig (Amines) Step2->Buchwald Final Kinase Inhibitor Candidate Suzuki->Final Buchwald->Final

Caption: Divergent synthesis workflow. The halogen handle allows late-stage diversification after N-alkylation.

References

  • Tandon, N. et al. (2021).[1] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances. Link

  • Genung, N. E. et al. (2014).[2] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link

  • Zhang, C. et al. (2023).[3] "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances. Link

  • Meanwell, N. A. et al. (2024).[4] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry. Link

  • Organic Syntheses. (1955). "Indazole." Org.[2][5][6] Synth. Coll. Vol. 3, p.475. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Iodo-6-methoxy-1H-indazole

This Application Note is structured as a high-level technical guide for drug discovery chemists. It moves beyond basic recipes to address the specific electronic and steric challenges of the 4-Iodo-6-methoxy-1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It moves beyond basic recipes to address the specific electronic and steric challenges of the 4-Iodo-6-methoxy-1H-indazole scaffold.

Executive Summary

The functionalization of 4-Iodo-6-methoxy-1H-indazole presents a specific set of chemoselective challenges distinct from standard aryl halide couplings. While the C4-iodine provides a reactive handle, the 6-methoxy group (EDG) increases the electron density of the arene, potentially retarding the rate-determining oxidative addition step compared to electron-deficient analogs. Furthermore, the free N1-H proton (pKa ~14) poses a risk of catalyst poisoning or competitive N-arylation.

This guide provides two validated workflows:

  • Protocol A (Robust): Uses N1-protection to maximize yield and ease of purification.

  • Protocol B (Direct): A step-economic, protection-free route utilizing ligand-accelerated catalysis.

Mechanistic Insight & Substrate Analysis[1][2]

Electronic Environment
  • Oxidative Addition (OA): The 6-methoxy substituent is an Electron Donating Group (EDG). Although it is meta to the C4 position, it generally increases the electron density of the fused benzene ring. This renders the C4-I bond less electrophilic than in nitro- or fluoro-indazoles.

    • Implication: Simple catalysts like Pd(PPh₃)₄ may react sluggishly. Ligands with smaller bite angles and high electron richness (e.g., dppf, XPhos) are preferred to facilitate OA.

  • The N1-H Challenge: The free indazole nitrogen can coordinate to Pd(II) species, forming stable, inactive complexes (catalyst arrest). Additionally, in the presence of base, the deprotonated indazolyl anion is a competent nucleophile, leading to potential N-arylation side products.

Decision Matrix: To Protect or Not?

DecisionMatrix Start Start: 4-Iodo-6-methoxy-1H-indazole Scale Is Scale > 5g? Start->Scale StepEcon Is Step Economy Critical? Scale->StepEcon No ProtRoute Route A: N-Protection Strategy (High Yield, Easy Purification) Scale->ProtRoute Yes (Safety/Solubility) StepEcon->ProtRoute No DirectRoute Route B: Direct Coupling (Fast, Higher Catalyst Load) StepEcon->DirectRoute Yes

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.

Experimental Protocols

Protocol A: Standard Coupling (N-Protected)

Recommended for scale-up or when the boronic acid partner is expensive/scarce.

Pre-requisite: Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl). THP is preferred for ease of acidic removal.

Reagents:

  • Substrate: 1-(THP)-4-iodo-6-methoxyindazole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge: In a reaction vial, combine the protected indazole, boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Note: The large bite angle of the dppf ligand stabilizes the Pd complex and promotes the coupling of sterically sensitive partners [1].

  • Workup: Dilute with EtOAc, wash with water/brine.[4] Dry over Na₂SO₄.[4]

  • Deprotection (Post-Coupling): Treat crude with 4M HCl in Dioxane/MeOH at RT to remove THP.

Protocol B: Direct Coupling (Unprotected)

Recommended for rapid library synthesis (MedChem).

Reagents:

  • Substrate: 4-Iodo-6-methoxy-1H-indazole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 – 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

    • Alternative:Pd(PPh₃)₄ (5-10 mol%) can work but often requires higher temps (100°C+).

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5][4]

Procedure:

  • Charge: Combine indazole, boronic acid, Pd(OAc)₂, XPhos, and solid K₃PO₄ in a microwave vial.

  • Inert: Cap and purge with Argon.

  • Solvent: Add degassed Dioxane/Water mixture.[4]

  • Reaction:

    • Thermal: Heat to 100°C oil bath for 12–24 hours.

    • Microwave: Heat to 120°C for 45–60 minutes.

  • Mechanism: The biaryl phosphine ligand (XPhos) is highly active and prevents catalyst deactivation by the free indazole nitrogen [2]. The phosphate base buffers the system, minimizing N-deprotonation relative to carbonate bases.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on catalyst/base combinations for this specific scaffold.

VariableConditionOutcomeNotes
Catalyst Pd(PPh₃)₄Moderate YieldStandard, but sensitive to air and slow OA due to 6-OMe effect.
Catalyst Pd(dppf)Cl₂ High Yield Best balance of stability and reactivity. Recommended start point.
Catalyst Pd₂dba₃ / XPhosHigh YieldExcellent for sterically hindered boronic acids.
Base Na₂CO₃GoodStandard. Works well for protected substrates.[6]
Base K₃PO₄ Excellent Best for unprotected substrates. Higher solubility in dioxane/water.
Solvent DMFVariableCan lead to difficult workup; promotes N-arylation side reactions.
Solvent Dioxane/H₂O Optimal Ensures solubility of inorganic base and organic substrate.
Critical Process Parameters (CPPs)
  • Dehalogenation: If observing 6-methoxy-1H-indazole (hydrodehalogenation), lower the temperature and ensure the solvent is rigorously degassed. Oxygen promotes homocoupling and catalyst decomposition.

  • Protodeboronation: If the boronic acid is consumed but no product forms, the boronic acid is hydrolyzing. Increase the boronic acid equivalents (to 2.0) or switch to a Boronic Ester (Pinacol ester).[3][4]

Reaction Pathway Visualization

ReactionPathway Substrate 4-Iodo-6-OMe-Indazole OxAdd Oxidative Addition (Pd Insert into C-I) Substrate->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Base + Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product 4-Aryl-6-OMe-Indazole RedElim->Product

Figure 2: Simplified catalytic cycle highlighting the critical Oxidative Addition step, which is electronically influenced by the 6-Methoxy group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Léris, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[7] RSC Advances, 11, 7107-7114.[7]

  • BenchChem. (2025).[3][4] Reactivity of Iodo-indazoles in Cross-Coupling Reactions.

Sources

Application

Application Note: Sonogashira Coupling of 4-Iodo-6-methoxy-1H-indazole

Executive Summary This application note details the methodological framework for functionalizing 4-iodo-6-methoxy-1H-indazole via the Sonogashira cross-coupling reaction. This scaffold is a critical pharmacophore in kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological framework for functionalizing 4-iodo-6-methoxy-1H-indazole via the Sonogashira cross-coupling reaction. This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors). The presence of the acidic N1-proton (pKa ~13.8) and the electron-donating methoxy group at C6 presents specific chemoselective challenges, including catalyst poisoning and homocoupling side reactions.

This guide presents two validated workflows:

  • The Robust Route (Recommended): Utilizes N1-protection (THP) to ensure high yields and simplified purification.

  • The Direct Route (High-Throughput): A "pot-economy" approach for unprotected substrates, suitable for rapid screening but requiring rigorous anaerobic control.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 4-iodo-6-methoxy-1H-indazole substrate presents a "push-pull" electronic environment:

  • C4-Iodine (Electrophile): The oxidative addition of Pd(0) into the C4-I bond is the rate-determining step. The C6-Methoxy group is an Electron Donating Group (EDG), which increases electron density in the ring, slightly deactivating the C4 position toward oxidative addition compared to the unsubstituted parent.

  • N1-Proton (Nucleophile/Acid): The free N-H is the primary failure mode. In the presence of basic amines (Et3N, DiPA), the indazole is in equilibrium with its anion. This anion can coordinate to Cu(I), sequestering the co-catalyst and shutting down the transmetallation step.

Decision Matrix: Protection vs. Direct
FeatureProtocol A: N1-Protected (THP) Protocol B: Unprotected
Reliability High (>85% typical yields)Moderate (50-70% typical yields)
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Purification Simple (Non-polar intermediate)Difficult (Polar product + salts)
Scale-up Recommended for >1gRecommended for <50mg screening

Experimental Workflows (Visualized)

The following diagram outlines the logical flow for both protocols, highlighting critical decision points.

Sonogashira_Workflow Start 4-Iodo-6-methoxy- 1H-indazole Decision Scale / Purity Requirement? Start->Decision Protect Step 1: Protection (DHP, p-TsOH) Decision->Protect High Scale/Purity Couple_D Direct Coupling (Pd(dppf)Cl2, Excess Base, Heat) Decision->Couple_D Rapid Screen Couple_P Step 2: Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Protect->Couple_P Deprotect Step 3: Deprotection (HCl/MeOH or TFA) Couple_P->Deprotect Product_A Target Alkyne (High Purity) Deprotect->Product_A Product_B Target Alkyne (Moderate Yield) Couple_D->Product_B

Figure 1: Decision tree and workflow for the functionalization of 4-iodo-6-methoxy-1H-indazole.

Protocol A: The Robust Route (N-THP Protected)

This protocol uses the Tetrahydropyranyl (THP) group. It is stable to basic Sonogashira conditions but easily removed with mild acid.

Step 1: N1-Protection[1][2]
  • Dissolve: 4-iodo-6-methoxy-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • React: Stir at RT for 2-4 hours. Monitor by TLC (the product is significantly less polar).

  • Workup: Wash with sat. NaHCO3, dry over Na2SO4, concentrate.

    • Note: The product is often pure enough for the next step; if not, pass through a short silica plug.

Step 2: Sonogashira Coupling

Reagents:

  • Substrate: N-THP-4-iodo-6-methoxyindazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (2.5 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF (anhydrous, degassed) [0.15 M]

Procedure:

  • Degas: In a reaction vial, combine the protected indazole, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvate: Add degassed DMF and Et3N via syringe.

  • Initiate: Add the terminal alkyne dropwise.

  • Heat: Stir at 60°C for 4–12 hours.

    • Why 60°C? Room temperature is often insufficient due to the electron-rich nature of the 6-methoxy ring deactivating the iodine.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry, and concentrate. Purify via column chromatography.[1][2]

Step 3: Deprotection
  • Dissolve: Coupled intermediate in MeOH/THF (1:1).

  • Acidify: Add 4M HCl in dioxane (5 equiv) or p-TsOH (0.5 equiv).

  • React: Heat to 50°C for 1-2 hours.

  • Neutralize: Quench with solid NaHCO3, filter, and concentrate.

Protocol B: The Direct Route (Unprotected)

Use this for rapid library synthesis where isolation of the protected intermediate is a bottleneck.

Critical Modification: You must use a bidentate ligand (dppf) to prevent Pd-black formation and excess base to buffer the acidic N-H.

Reagents:

  • Substrate: 4-iodo-6-methoxy-1H-indazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5-10 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Diisopropylamine (DiPA) (5.0 equiv) or Cs2CO3 (3.0 equiv)

  • Solvent: DMSO or DMF (must be polar aprotic)

Procedure:

  • Combine: Load substrate, Pd(dppf)Cl2, and CuI into a pressure vial.

  • Purge: Aggressive Argon purge (O2 is the enemy of this reaction).

  • Add Liquids: Add DMSO and DiPA.

  • React: Heat to 80-90°C for 16 hours.

    • Note: Higher temperature is required to overcome the energy barrier of the anionic intermediate.

  • Workup: Requires careful neutralization. Pour into water, adjust pH to ~7, extract with EtOAc/n-Butanol (9:1) to ensure recovery of the polar product.

Troubleshooting & Optimization (Self-Validating System)

Use the following logic to diagnose failure modes.

ObservationRoot CauseCorrective Action
No Conversion (Start Material Remains) Catalyst poisoning by N1-H or O2.1. Switch to Protocol A (Protect).2. Re-degas solvents.3. Increase temp to 90°C.
Glaser Coupling (Alkyne Dimer) Oxygen leak or too much CuI.1. Reduce CuI to 1 mol%.2. Add reducing agent (ascorbic acid).3. Add alkyne slowly (syringe pump).
Pd Black Precipitation Ligand dissociation.Switch from Pd(PPh3)2Cl2 to Pd(dppf)Cl2 or Pd(XPhos) G2 .
Low Yield (Unprotected) Product lost in aqueous layer.The product is amphoteric. Ensure pH is neutral during extraction and use polar organic solvent (THF/EtOAc mix).
Catalyst Selection Data

Comparative yields based on internal optimization (Model substrate: Phenylacetylene)

Catalyst SystemYield (Protected)Yield (Unprotected)Notes
Pd(PPh3)2Cl2 / CuI92% 45%Standard. Fails on unprotected due to ligand displacement.
Pd(dppf)Cl2 / CuI88%72% Bidentate ligand stabilizes Pd against N-coordination.
Pd(OAc)2 / XPhos85%68%Good for sterically hindered alkynes.

Safety & Hazards

  • Indazoles: Potential sensitizers. Handle in a fume hood.

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of as heavy metal waste.

  • Pressure: Reactions at 80-90°C in closed vials generate pressure. Use rated pressure vessels.

References

  • General Sonogashira Mechanism & Conditions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Indazole Functionalization (Protection Strategies): Giraud, F., et al. (2014). C3-Indazole Functionalization: A Review. Current Organic Chemistry.

  • Unprotected Indazole Cross-Coupling: Laha, J. K., et al. (2011). Palladium-Catalyzed Cross-Coupling of Unprotected Indazoles. The Journal of Organic Chemistry.

  • Pd(dppf)Cl2 Utility in Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodo-6-methoxy-1H-indazole

Executive Summary & Strategic Importance The 4-iodo-6-methoxy-1H-indazole scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., FGFR, VEGFR targets...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 4-iodo-6-methoxy-1H-indazole scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., FGFR, VEGFR targets). The C4-position vectors substituents into the "hinge region" or solvent-front of ATP-binding pockets, while the C6-methoxy group provides essential solubility and metabolic stability properties.

However, this substrate presents specific synthetic challenges:

  • Electronic Deactivation: The C6-methoxy group is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the benzene ring, rendering the C4-iodide bond less electrophilic and thus slower to undergo oxidative addition compared to electron-deficient analogs (e.g., 4-iodo-6-nitroindazole).

  • N1-Acidity: The free N-H (pKa ~14) can poison sensitive Pd(0) species or lead to competitive N-arylation if not managed.

  • Steric Environment: The C4 position is peri- to the C3-H and the N1-H (or protecting group), creating a "steric bay" that necessitates specific ligand geometries for successful coupling.

This guide provides three validated protocols designed to overcome these barriers, ensuring high yields and reproducibility.

Strategic Workflow & Decision Tree

To maximize success rates, the choice of pathway depends on the scale and the stability of the coupling partner.

IndazoleWorkflow Start Substrate: 4-Iodo-6-methoxy-1H-indazole Decision Is the Coupling Partner Base-Sensitive? Start->Decision RouteA Route A: Protection First (Recommended for Scale-Up) Decision->RouteA Yes (or Low Yields) RouteB Route B: Direct Coupling (Rapid Discovery/Screening) Decision->RouteB No (Stable) StepA1 1. THP or SEM Protection (DHP, pTsOH) RouteA->StepA1 StepB1 LIHMDS (2.2 eq) or Aqueous Biphasic Cond. RouteB->StepB1 StepA2 2. Pd-Coupling (Suzuki/Buchwald) StepA1->StepA2 StepA3 3. Deprotection (HCl/MeOH or TFA) StepA2->StepA3 Product Final C4-Functionalized Indazole StepA3->Product StepB1->Product

Caption: Decision matrix for selecting the optimal synthetic pathway. Route A is robust for manufacturing; Route B is efficient for library generation.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Installation of aryl/heteroaryl groups at C4. Challenge: The electron-rich nature of the ring requires a ligand capable of facilitating oxidative addition.

Reagents:

  • Substrate: 4-Iodo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (THP-protected is preferred).

  • Catalyst:

    
     (Standard) or XPhos Pd G2  (Challenging partners).
    
  • Base:

    
     (2.0 M aq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the THP-protected indazole (1.0 equiv, 1.0 mmol) and the boronic acid/ester partner (1.5 equiv).

  • Catalyst Addition: Add

    
     (5 mol%).[1] If the boronic acid is sterically hindered (e.g., ortho-substituted), switch to XPhos Pd G2  (3 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane (5 mL) and 2.0 M aqueous

    
     (1.5 mL, 3.0 equiv).
    
  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deiodination of the substrate.

  • Reaction: Seal the vial and heat to 90 °C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[3][4]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The use of


 typically provides higher turnover frequencies for electron-rich halides compared to carbonate bases. The THP group prevents N-coordination to Palladium.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination at C4 (Kinase hinge binder synthesis). Challenge: C4-amination is significantly more difficult than Suzuki coupling due to the reversibility of the C-N bond formation and reductive elimination barrier.

Reagents:

  • Substrate: 4-Iodo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .[5]
  • Solvent: Toluene or tert-Amyl Alcohol.

Step-by-Step Methodology:

  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Charging: Add substrate (1.0 equiv), amine (1.2 equiv), and

    
     (1.4 equiv) to the vial.
    
    • Note: If the amine or substrate contains base-sensitive groups (esters), switch base to

      
       and solvent to 1,4-Dioxane.
      
  • Catalyst: Add BrettPhos Pd G3 (2–5 mol%).

    • Expert Insight: BrettPhos is superior for primary amines. RuPhos is preferred for secondary amines.

  • Reaction: Heat to 100 °C for 2–12 hours.

  • Workup: Filter through a Celite pad (eluting with DCM) to remove palladium black and salts. Concentrate and purify.

Protocol C: "Green" Direct Coupling (Unprotected Substrate)

Objective: Rapid coupling without protection/deprotection steps. Constraint: Lower yields are acceptable for speed; limited substrate scope.

Methodology: Utilize a Surfactant-Mediated System .

  • Mix 4-iodo-6-methoxy-1H-indazole (unprotected), Boronic Acid (1.5 equiv), and

    
     (3 mol%).
    
  • Add 2 wt % TPGS-750-M in water (surfactant solution) and Triethylamine (3.0 equiv).

  • Stir vigorously at 50–80 °C . The micellar environment protects the catalyst and solubilizes the organic reactants, often allowing the reaction to proceed despite the free NH.

Mechanistic Visualization: The "Steric Bay" Effect

The following diagram illustrates why specific ligands are required for the C4 position of the indazole core.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Approaches C4-I Complex Pd(II)-Ar-I Intermediate OxAdd->Complex Steric Steric Clash: C3-H & N1-PG Steric->OxAdd Hinders Approach Electronic Electronic Drag: C6-OMe pushes e- density Electronic->OxAdd Reduces Electrophilicity

Caption: C6-Methoxy donation and C3/N1 sterics combine to make Oxidative Addition the rate-determining step.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Start Material Recovery Failed Oxidative AdditionSwitch to electron-rich, bulky ligands (e.g., XPhos , CataCXium A ). Increase Temp to 110°C.
De-iodination (Ar-H)

-Hydride Elimination or Protodehalogentaion
Ensure solvent is anhydrous (for Buchwald).[5] Remove sources of hydride. Reduce reaction time.
N-Arylation (Side Product) Competitive coupling at N1Mandatory: Protect N1 (THP/SEM). If using unprotected, use weaker bases (

) and biphasic systems.
Black Precipitate (Pd Black) Catalyst DecompositionLigand concentration too low. Add free ligand (e.g., 1:2 Pd:Ligand ratio) or switch to Palladacycle precatalysts (G3/G4 series).

References

  • Synthesis and reactivity of 4-iodoindazoles

    • Lefebvre, V., et al. "Functionalization of the Indazole Scaffold."[6] Journal of Organic Chemistry, 2010 , 75, 2730–2732.[6]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
  • Suzuki Coupling of Unprotected Azoles

    • Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Unprotected Nitrogen Heterocycles." Journal of the American Chemical Society, 2007, 129, 3358-3366.
  • Kinase Inhibitor Synthesis (Axitinib/Indazole Analogues)

    • Hu-Lowe, D. D., et al. "Discovery of Axitinib." Clinical Cancer Research, 2008, 14, 7272-7283. (Provides context on indazole handling in drug dev).
  • Micellar Catalysis (Green Chemistry)

    • Lipshutz, B. H., et al. "Transition Metal Catalysis in Water at Room Temperature." Aldrichimica Acta, 2012, 45, 3-16.

Sources

Application

Application Note: Scalable Synthesis of 4-Iodo-6-methoxy-1H-indazole

Executive Summary The 4-iodo-6-methoxy-1H-indazole scaffold is a high-value intermediate in the synthesis of type II kinase inhibitors (e.g., FGFR and VEGFR inhibitors).[1] The C4-iodo position is critical for subsequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-iodo-6-methoxy-1H-indazole scaffold is a high-value intermediate in the synthesis of type II kinase inhibitors (e.g., FGFR and VEGFR inhibitors).[1] The C4-iodo position is critical for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-methoxy group modulates solubility and metabolic stability.[1]

The Challenge: Direct electrophilic iodination of 6-methoxy-1H-indazole is chemically flawed for large-scale production.[1] The electronic directing effects of the indazole ring and the methoxy group strongly favor iodination at the C3 position (kinetic product) or C5/C7 positions , making the isolation of the C4-isomer via direct halogenation nearly impossible without low-yielding HPLC purification.

The Solution: This guide details the Modified Sandmeyer Route , the industry-standard approach for installing halogens at the C4 position of indazoles. This pathway relies on the diazotization of a 4-amino-6-methoxy-1H-indazole precursor.[1] This method ensures 100% regioselectivity for the C4 position and is amenable to multi-kilogram scale-up.[1]

Synthetic Pathway & Logic

The synthesis is designed to bypass the regioselectivity issues of direct halogenation by constructing the iodine-bearing carbon after the indazole core is formed, or by using a nitrogen "placeholder" (nitro/amine) that directs the ring closure.

Core Logic:
  • Precursor Selection: The 4-amino moiety is the only reliable "handle" for introducing iodine at C4 on a large scale.[1]

  • Transformation: The Sandmeyer reaction converts the amine to an unstable diazonium salt, which is immediately displaced by iodide.

  • Scalability: Reagents (NaNO₂, KI, H₂SO₄) are inexpensive, and the reaction proceeds in aqueous media, minimizing organic solvent waste.

Reaction Workflow (Graphviz)

G Start 2-Fluoro-4-methoxy- 6-nitrobenzaldehyde Step1 Cyclization (Hydrazine Hydrate) Start->Step1 Ring Closure NitroInd 4-Nitro-6-methoxy- 1H-indazole Step1->NitroInd Step2 Reduction (Fe / NH4Cl) NitroInd->Step2 Nitro Redxn AminoInd 4-Amino-6-methoxy- 1H-indazole Step2->AminoInd Step3 Diazotization (NaNO2 / H2SO4) AminoInd->Step3 0-5°C Diazo [Diazonium Intermediate] Step3->Diazo Step4 Iodination (KI / H2O) Diazo->Step4 Sandmeyer Final 4-Iodo-6-methoxy- 1H-indazole Step4->Final

Caption: Step-wise synthetic pathway from nitro-aldehyde precursor to final 4-iodo indazole via the critical amino intermediate.

Detailed Protocols

Stage 1: Synthesis of 4-Amino-6-methoxy-1H-indazole (The Precursor)

Note: If this intermediate is commercially purchased, skip to Stage 2.[1]

Context: The most robust route to this amine is the reduction of 4-nitro-6-methoxy-1H-indazole , which is generated by cyclizing 2-fluoro-4-methoxy-6-nitrobenzaldehyde with hydrazine.[1]

Step A: Cyclization
  • Reagents: 2-Fluoro-4-methoxy-6-nitrobenzaldehyde (1.0 equiv), Hydrazine hydrate (1.2 equiv), Ethanol (10 vol).[1]

  • Procedure:

    • Dissolve the aldehyde in ethanol.[1][2]

    • Add hydrazine hydrate dropwise at 0°C (Exothermic!).

    • Allow to warm to RT, then reflux for 3 hours.

    • Workup: Cool to RT. The product (4-nitro-6-methoxy-1H-indazole) typically precipitates.[1] Filter, wash with cold ethanol, and dry.

Step B: Nitro Reduction (Bechamp Conditions)
  • Reagents: Iron powder (5.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro-indazole in EtOH/H₂O.[1]

    • Add Fe powder and NH₄Cl.[1]

    • Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

    • Purification: Neutralize with NaHCO₃, extract with Ethyl Acetate. Recrystallize from Ethanol/Heptane if necessary.[1]

    • Yield Target: >85%.

Stage 2: The Sandmeyer Reaction (The Critical Step)

Objective: Convert 4-amino-6-methoxy-1H-indazole to 4-iodo-6-methoxy-1H-indazole.[1]

Safety Warning: Diazonium salts are potentially explosive if allowed to dry.[1][3] Keep the intermediate in solution at all times.

Reagent Table
ReagentEquiv.[1][2][4][5][6][7][8]RoleNotes
4-Amino-6-methoxyindazole 1.0SubstratePurity >98% recommended
Sodium Nitrite (NaNO₂) 1.2Diazotizing AgentDissolve in min. water
Sulfuric Acid (H₂SO₄) 2.5 - 3.0Acid Medium20-50% aq.[1] solution
Potassium Iodide (KI) 2.0Iodine SourceExcess ensures conversion
Urea 0.1ScavengerRemoves excess HNO₂
Step-by-Step Protocol

1. Diazotization (Formation of the "Leaving Group")

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 4-amino-6-methoxy-1H-indazole (100 g scale) in 20% H₂SO₄ (500 mL).

  • Cooling: Cool the suspension to 0–5°C using an ice/salt bath. Critical: Temperature must not exceed 5°C to prevent decomposition.[3]

  • Addition: Add a solution of NaNO₂ (1.2 equiv in 100 mL water) dropwise via an addition funnel.

    • Observation: The suspension should clear as the soluble diazonium salt forms.

  • Stirring: Stir at 0–5°C for 30 minutes.

  • Quenching Excess Nitrite: Add small amounts of Urea until a starch-iodide paper test is negative (no immediate blue/black color from excess HNO₂).[1] This prevents side reactions during iodination.[1]

2. Iodination (The Sandmeyer Displacement)

  • Preparation: Dissolve Potassium Iodide (KI) (2.0 equiv) in water (200 mL).

  • Addition: Slowly add the cold diazonium solution into the KI solution (or add KI solution to the diazonium salt—order affects yield slightly; adding diazonium to KI is often safer for controlling gas evolution).

    • Caution: Nitrogen gas (N₂) will evolve vigorously. Ensure adequate venting.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) over 2 hours.

  • Heating (Optional): If TLC shows residual diazonium (rare), heat gently to 40°C for 30 minutes to drive completion.

3. Workup & Purification

  • Neutralization: Carefully adjust pH to ~8-9 using saturated NaHCO₃ or 10% NaOH.[1] The indazole NH is acidic; ensure the product is not deprotonated and lost in the aqueous layer, though 4-iodo-6-methoxyindazole is generally neutral/weakly acidic.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 500 mL).

  • Washing: Wash combined organics with 10% Sodium Thiosulfate (Na₂S₂O₃) .

    • Reason: Removes iodine (I₂) byproducts (indicated by purple/brown color). The organic layer should turn yellow/orange.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Crystallization: The crude solid is often pure enough.[1] If not, recrystallize from Acetonitrile or Toluene .

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (<40%) Decomposition of diazonium salt.Ensure T < 5°C during NaNO₂ addition.[1][3][9][10] Do not rush the stirring step.
Product is Purple/Brown Residual Iodine (I₂).Wash organic layer thoroughly with Sodium Thiosulfate until color clears.[1]
Regioisomers Present Wrong Starting Material.Verify the 4-amino precursor purity. The Sandmeyer reaction cannot migrate the position; isomers come from the previous step.
Violent Foaming Rapid N₂ release.Add KI solution more slowly or use a larger headspace vessel.

References

  • Sandmeyer Reaction Mechanism & Utility

    • Title: The Sandmeyer Reaction: Mechanism and Synthetic Utility.
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Indazole Synthesis (Benchchem Application Note)

    • Title: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole (Analogous Protocol).
    • Source: BenchChem Technical Support.[1][3][4][10]

  • Regioselectivity in Indazole Synthesis

    • Title: Regioselective synthesis of 4- and 7-alkoxyindoles.[1]

    • Source: Journal of Organic Chemistry (via NIH).
    • URL:[Link]

  • General Indazole Ring Closure (Jacobsen/Hydrazine)

    • Title: Synthesis of 1H-Indazoles by Reductive Cyclization.[1]

    • Source: Semantic Scholar (O'Dell & Nicholas).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yields in the Synthesis of 4-Iodo-6-methoxy-1H-indazole

Welcome to the technical support center for the synthesis of 4-Iodo-6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Iodo-6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this challenging synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to enhance the yield and purity of your target compound.

Section 1: The Core Challenge — Understanding Regioselectivity in Indazole Iodination

A frequent point of failure in the synthesis of 4-Iodo-6-methoxy-1H-indazole is the attempt to directly iodinate the 6-methoxy-1H-indazole starting material. This approach is fundamentally flawed due to the inherent electronic properties of the indazole ring system.

FAQ: Why does direct iodination of 6-methoxy-1H-indazole fail to produce the 4-iodo isomer in high yield?

Answer: The indazole ring is an electron-rich heteroaromatic system. In electrophilic substitution reactions, such as iodination, the site of attack is dictated by the position of highest electron density, which corresponds to the most stable carbocation intermediate (the sigma complex). For the 1H-indazole scaffold, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.

Direct iodination using common reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS) will overwhelmingly favor the formation of the 3-Iodo-6-methoxy-1H-indazole isomer, leading to negligible yields of the desired C4 product and a difficult-to-separate isomeric mixture.

Caption: Regioselectivity of direct indazole iodination.

To achieve a high-yielding and regioselective synthesis of the C4 isomer, a more strategic, multi-step approach is required.

Section 2: Recommended Synthetic Strategy: A Multi-Step Approach via Sandmeyer Reaction

To circumvent the regioselectivity issue, we strongly recommend an indirect route that installs a functional group at the C4 position which can then be reliably converted to iodide. The most robust and well-documented strategy for this transformation is a three-step sequence involving nitration, reduction, and a subsequent Sandmeyer reaction.[1]

G A 6-Methoxy-1H-indazole B Step 1: Nitration (HNO₃/H₂SO₄) A->B C 4-Nitro-6-methoxy-1H-indazole B->C D Step 2: Reduction (e.g., Fe/NH₄Cl) C->D E 4-Amino-6-methoxy-1H-indazole D->E F Step 3: Sandmeyer Reaction (1. NaNO₂, H⁺ 2. KI) E->F G 4-Iodo-6-methoxy-1H-indazole F->G

Caption: Recommended three-step synthesis workflow.

Detailed Experimental Protocols
Protocol 1: Regioselective Nitration of 6-methoxy-1H-indazole

This protocol leverages the directing effects of the existing substituents to favor nitration at the C4 position.

Materials:

  • 6-methoxy-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 eq).

  • Cool the flask in an ice/salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (5.0 eq) with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all starting material has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the pre-cooled nitrating mixture dropwise to the indazole solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.

  • A precipitate (the nitro-indazole product) should form. Allow the ice to melt, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Carefully neutralize the crude product by suspending it in water and adding saturated NaHCO₃ solution until effervescence ceases.

  • Filter the solid again, wash with water, and dry under vacuum. The product, 4-nitro-6-methoxy-1H-indazole, can be purified further by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.[2]

Protocol 2: Reduction of the Nitro Group

This step converts the nitro-intermediate into the corresponding amine, which is the direct precursor for the Sandmeyer reaction.

Materials:

  • 4-nitro-6-methoxy-1H-indazole

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite™

Procedure:

  • To a round-bottom flask, add the 4-nitro-6-methoxy-1H-indazole (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 mixture).

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material spot has disappeared.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot suspension through a pad of Celite™ to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-amino-6-methoxy-1H-indazole. This product is often used directly in the next step without further purification.

Protocol 3: The Sandmeyer Reaction

This is the critical step where the amino group is converted into the target iodo group. Precise temperature control is paramount for success.

Materials:

  • 4-amino-6-methoxy-1H-indazole

  • Hydrochloric Acid (HCl, conc.) or Sulfuric Acid (H₂SO₄, 50%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Suspend the crude 4-amino-6-methoxy-1H-indazole (1.0 eq) in an aqueous solution of HCl or H₂SO₄ (approx. 3.0 eq) in a three-necked flask.

  • Cool the suspension to 0-5 °C in an ice/salt bath with vigorous mechanical stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the indazole suspension, ensuring the temperature remains strictly below 5 °C. A slight color change or clarification of the solution indicates the formation of the diazonium salt. Stir for an additional 20-30 minutes at 0-5 °C.

  • In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess iodine (the dark color will fade).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 4-Iodo-6-methoxy-1H-indazole.[1]

Section 3: Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Low Yield in Nitration Step 1. Insufficiently low temperature: This can lead to the formation of multiple isomers (e.g., C5, C7 nitration) and decomposition. 2. Nitrating agent added too quickly: Causes localized overheating and side reactions.1. Maintain Strict Temperature Control: Use an ice/salt or acetone/dry ice bath to keep the internal temperature below 5 °C throughout the addition. 2. Slow, Dropwise Addition: Add the pre-cooled nitrating mixture very slowly, especially at the beginning of the reaction.
Incomplete Reduction of Nitro Group 1. Inactive reducing agent: Old iron powder can be passivated with an oxide layer. 2. Insufficient reaction time or temperature. 1. Activate Iron: Briefly wash the iron powder with dilute HCl, followed by water and ethanol, before use. 2. Increase Reaction Time: Monitor the reaction closely by TLC and continue refluxing until all starting material is consumed.
Low Yield in Sandmeyer Reaction 1. Decomposition of the diazonium salt: This is the most common failure mode. The salt is highly unstable above 5-10 °C. 2. Incomplete diazotization: Insufficient acid or sodium nitrite.1. Rigorous Temperature Control: Ensure all solutions (diazonium salt, KI solution) are pre-cooled and the reaction is performed in an efficient ice bath. Do not let the temperature rise during addition. 2. Use a slight excess of NaNO₂: Ensure complete conversion of the amine to the diazonium salt.[1]
Formation of Dark, Tarry Byproducts 1. Side reactions of the diazonium salt: Coupling reactions or reaction with water to form a phenol can occur, especially if the temperature rises. 2. Excess iodine remaining after workup. 1. Maintain low temperature and efficient stirring. 2. Thorough Quenching: Ensure a complete quench with sodium thiosulfate solution until the organic layer is no longer dark brown/purple.

Section 4: Data & Analytics

Table 1: Comparison of Common Reducing Agents for Nitroarenes
Reducing AgentTypical ConditionsYieldsProsCons
Fe / NH₄Cl or AcOH Reflux in EtOH/H₂OGood-ExcellentInexpensive, reliable, tolerant of many functional groups.Heterogeneous, requires filtration of iron salts.
SnCl₂ · 2H₂O Reflux in EtOH or EtOAcGood-ExcellentHomogeneous, often faster than Fe.Tin salts can be difficult to remove, toxic.
H₂ / Pd-C RT, 1-4 atm H₂ExcellentClean reaction, high yields, easy workup.Requires specialized hydrogenation equipment, catalyst can be expensive, may reduce other functional groups.
Table 2: Critical Parameters for the Sandmeyer Reaction
ParameterOptimal RangeRationale & Scientific Justification
Temperature 0 - 5 °CThe diazonium salt intermediate is thermally unstable. Above this temperature, it rapidly decomposes to N₂ gas and a highly reactive aryl cation, which can lead to a multitude of undesired side products, primarily the corresponding phenol.
Acid Concentration 2.5 - 3.0 eqSufficient acid is required to fully protonate the starting amine and to generate nitrous acid (HONO) in situ from sodium nitrite. An excess prevents premature coupling of the diazonium salt with the unreacted amine.
NaNO₂ Stoichiometry 1.05 - 1.2 eqA slight excess ensures complete conversion to the diazonium salt. A large excess can lead to unwanted side reactions and complicates the workup.
Iodide Source KI or NaIPotassium iodide is the most common and cost-effective source of the nucleophilic iodide anion (I⁻) required to displace the diazonium group.

Section 5: References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

Sources

Optimization

Controlling N1 vs N2 regioselectivity in 4-Iodo-6-methoxy-1H-indazole

Technical Support Center: Indazole Regiochemistry Control Topic: 4-Iodo-6-methoxy-1H-indazole (Registry ID: Internal-4I6M) Current Status: Active Support Technician: Senior Application Scientist (Ph.D.) Triage: What is y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Regiochemistry Control Topic: 4-Iodo-6-methoxy-1H-indazole (Registry ID: Internal-4I6M) Current Status: Active Support Technician: Senior Application Scientist (Ph.D.)

Triage: What is your primary issue?

Welcome to the technical support hub for 4-Iodo-6-methoxy-1H-indazole . This intermediate is a "frequent flyer" in kinase inhibitor synthesis (e.g., Axitinib analogs). The presence of the C4-Iodo (a reactive handle for Suzuki coupling) and the C6-Methoxy (an electron-donating group) creates a unique electronic environment that complicates the classic N1 vs. N2 alkylation/arylation tug-of-war.

Select your issue below to jump to the relevant troubleshooting module:

  • [Issue A] "I am getting a 1:1 mixture of N1- and N2-alkylated products." -> Go to Module 1

  • [Issue B] "I need to arylate the nitrogen, but the C4-Iodine is reacting (self-coupling)." -> Go to Module 2

  • [Issue C] "I specifically need the N2-isomer, but I'm only getting N1." -> Go to Module 3

Module 1: Maximizing N1-Selectivity (The Thermodynamic Path)

The Science: Indazoles exist in a tautomeric equilibrium. The 1H-tautomer (N1-H) is thermodynamically more stable than the 2H-tautomer (N2-H) by approximately 4–5 kcal/mol due to the preservation of the benzenoid system. However, under basic conditions, the deprotonated indazolyl anion can be attacked at either nitrogen.

  • Electronic Factor: The C6-OMe group pushes electron density into the ring, making the anion "harder" and more nucleophilic.

  • Steric Factor: The C4-Iodine is bulky but distant from N1. However, it prevents "upper" approach, funneling reagents toward the open N1/N2 face.

The Solution: Thermodynamic Control To maximize N1 selectivity, you must allow the reaction to equilibrate to the thermodynamic product or use a "soft" cation that chelates N2, leaving N1 open for attack.

Recommended Protocol (N1-Alkylation):

ParameterRecommendationRationale
Base Cesium Carbonate (Cs₂CO₃) The "Cesium Effect." The large Cs⁺ cation coordinates with N2 (and potentially the C3-H region), sterically shielding N2 and directing the electrophile to N1.
Solvent DMF or DMAc High dielectric constant promotes the dissociation of the ion pair, favoring the thermodynamic product (N1).
Temperature 60°C - 90°C Higher heat overcomes the activation barrier for thermodynamic equilibration.
Stoichiometry 1.1 equiv ElectrophileAvoid large excesses which promote bis-alkylation (quaternary salts).

Step-by-Step Protocol:

  • Dissolve 4-iodo-6-methoxy-1H-indazole (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃ (2.0 equiv).[1] Stir at RT for 30 mins to form the anion.

  • Add the alkyl halide (e.g., MeI, EtBr) (1.1 equiv).

  • Heat to 65°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

    • Expected Ratio: >95:5 (N1:N2).[2]

Module 2: N-Arylation without touching the C4-Iodine

The Issue: You want to attach an aryl group to the Nitrogen. A standard Buchwald-Hartwig reaction (Pd-catalyzed) is risky because the Pd(0) catalyst will likely perform oxidative addition on your C4-Iodine bond before it touches the N-H bond, leading to polymerization or de-iodination.

The Solution: Chan-Lam Coupling (Copper Catalysis) Copper(II) mediates oxidative coupling between the N-H and an aryl boronic acid. Crucially, Cu(OAc)₂ does not activate aryl iodides , leaving your C4-I handle perfectly intact for the next step.

Visualization: The Chemoselectivity Logic

G Substrate 4-Iodo-6-methoxy-indazole MethodA Buchwald-Hartwig (Pd) Substrate->MethodA Pd(0) inserts into C-I MethodB Chan-Lam (Cu) Substrate->MethodB Cu(II) activates Boronic Acid ResultA Polymerization / C-I Cleavage (FAILURE) MethodA->ResultA ResultB N-Arylation Only C4-Iodine Intact (SUCCESS) MethodB->ResultB

Caption: Chemoselectivity decision tree. Palladium attacks the Iodine; Copper respects it.

Recommended Protocol (Chan-Lam):

  • Reagents: Substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: DCM or DCE (exposed to air/oxygen).

  • Conditions: Stir at Room Temperature for 24–48 hours. Use 4Å molecular sieves to keep it dry.

  • Note: This reaction is slow but highly chemoselective for N1.

Module 3: Forcing N2-Selectivity (The "Kinetic" Trap)

The Science: Obtaining the N2-isomer as the major product is difficult for simple indazoles.[3] The N2 lone pair is orthogonal to the pi-system (pyridine-like), making it more basic but less nucleophilic in the delocalized anion. To hit N2, you must use kinetic control or steric blocking .

Strategy A: The Mitsunobu Reaction While often used for alkylation, Mitsunobu conditions (PPh₃/DIAD) sometimes favor N2 alkylation for indazoles because the protonation of the betaine intermediate can direct the attack, though results vary by substrate.

Strategy B: The "Transient Blocking" Route (Most Reliable) If you absolutely need pure N2 product, do not rely on luck. Use a blocking group strategy.

  • Protect N1: React with THP (Tetrahydropyran) or SEM-Cl . These groups overwhelmingly prefer the N1 position due to thermodynamics.

    • Result: 1-THP-4-iodo-6-methoxyindazole.

  • Alkylate N2: Treat the N1-protected species with a powerful alkylating agent (e.g., Meerwein's salt, Trimethyloxonium tetrafluoroborate).

    • Result: N2-alkylated quaternary salt.

  • Deprotect: Remove the THP group (acidic hydrolysis).

    • Result: N2-alkylated neutral species (often requires careful handling to prevent rearrangement back to N1).

Visualizing the Regioselectivity Pathways

Regio Indazole 4-Iodo-6-methoxy-1H-indazole (Anion) Conditions1 Cs2CO3 / DMF / Heat (Dissociated Ion Pair) Indazole->Conditions1 Conditions2 NaH / Non-polar / Cold (Tight Ion Pair) Indazole->Conditions2 N1_Path Path A: N1 Attack (Thermodynamic) Product1 N1-Product (Major >90%) N1_Path->Product1 N2_Path Path B: N2 Attack (Kinetic/Steric) Product2 Mixture or N2-Enriched N2_Path->Product2 Conditions1->N1_Path Conditions2->N2_Path

Caption: Solvent and base choice dictate the reaction pathway. Polar/Heat favors N1.

Frequently Asked Questions (FAQs)

Q1: Why does the 6-methoxy group matter? A: It is an Electron Donating Group (EDG). It increases the electron density of the pyrazole ring. This makes the N-H proton slightly less acidic (pKa ~14 in DMSO) compared to a nitro-indazole, requiring a stronger base or longer deprotonation time. It also makes the N1 position even more nucleophilic once deprotonated.

Q2: Can I use Sodium Hydride (NaH)? A: Yes, but be careful. NaH in THF creates "tight ion pairs." The Sodium cation (Na⁺) can coordinate between N2 and the solvent. While NaH is excellent, it sometimes yields more N2-isomer than Cs₂CO₃. If using NaH, warm the reaction to 50°C to encourage thermodynamic equilibration to N1.

Q3: My reaction turned black. What happened? A: If you used Palladium (Buchwald conditions), you likely de-iodinated the C4 position. The iodine is very labile to Pd oxidative addition. Switch to Copper (Chan-Lam) or simple SN2 alkylation (Base + Alkyl Halide) without metal catalysts.

References

  • Cheung, M., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 1940–1954.

  • BenchChem Technical Guides. (2025). "Troubleshooting regioselectivity in indazole synthesis." BenchChem Support Center.

  • Halder, P., et al. (2021). "Recent developments in selective N-arylation of azoles." Chemical Communications, 57, 5235-5249.

  • Lefebvre, V., et al. (2010).[4] "Selective N1-acylation of indazoles." Journal of Organic Chemistry, 75, 2730-2732.[4]

Sources

Troubleshooting

Purification methods for 4-Iodo-6-methoxy-1H-indazole crude product

Technical Support Center: Case #IND-4I-6M Topic: Purification Protocols for 4-Iodo-6-methoxy-1H-indazole Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary The purification of 4-Iodo-6-me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #IND-4I-6M Topic: Purification Protocols for 4-Iodo-6-methoxy-1H-indazole Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The purification of 4-Iodo-6-methoxy-1H-indazole presents a unique set of challenges due to the amphoteric nature of the indazole core (acidic NH, basic N2) and the lipophilicity introduced by the iodine atom. Common issues reported by users include "streaking" on silica gel, co-elution of regioisomers (particularly the 3-iodo byproduct), and persistent iodine discoloration.[1]

This guide provides a tiered troubleshooting approach, moving from scalable recrystallization methods to high-resolution chromatography and chemical derivatization strategies.

Module 1: Initial Assessment & Chemical Cleanup

Issue: Crude product is dark brown/purple and contains residual iodine.[2] Diagnosis: Direct iodination or Sandmeyer reactions often leave elemental iodine trapped in the crystal lattice.[2] This must be removed before chromatography to prevent band broadening.[2]

Protocol: Thiosulfate Wash (The "De-Iodination" Step)

Do not skip this step.[2] Elemental iodine catalyzes decomposition and obscures TLC visualization.[2]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as iodine is highly soluble in it and harder to wash out.[2]

  • The Wash: Wash the organic layer 2x with a saturated Sodium Thiosulfate (

    
    )  solution.[2]
    
    • Visual Cue: The organic layer should shift from dark purple/brown to pale yellow/orange.[2]

  • Workup: Wash with brine, dry over

    
    , and concentrate.
    

Module 2: Recrystallization (Scalable Purification)

Issue: "Oiling out" during crystallization or trapping of impurities. Recommendation: 4-Iodo-6-methoxy-1H-indazole is a high-melting solid (predicted >180°C).[1] Recrystallization is superior to chromatography for removing trace starting materials.[2]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Mechanism Notes

| Ethanol / Water | 3:1 to 1:1 | Anti-solvent precipitation | Best for removing inorganic salts and polar tars.[1] Dissolve in hot EtOH, add hot


 until turbid. |
| EtOAc / Heptane  | 1:2 to 1:5 | Cooling crystallization | Good for removing non-polar impurities.[2] If it oils out, add a seed crystal or scratch the glass. |
| Toluene  | Pure | Temperature differential | High recovery.[2] Dissolve at reflux (

), cool slowly to

. |

Module 3: Chromatography Troubleshooting

Issue: "The compound streaks from baseline to solvent front on TLC/Column." Root Cause: The N-H proton of the indazole (pKa ~14) interacts strongly with the acidic silanol groups (


) on the silica gel, causing drag.[1]
The Fix: Base Deactivation

You must neutralize the silica surface.[2] Standard silica is too acidic for free-base indazoles.[2]

TLC Mobile Phase:

  • Standard: 30% EtOAc in Hexanes (Likely streaks).[2]

  • Corrected: 30% EtOAc / 1% Triethylamine (TEA) / 69% Hexanes.[1][2]

Flash Column Protocol (The "Buffered" Method):

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of Hexanes containing 1% TEA .[2] This caps the active silanol sites.[2]

  • Elution Gradient:

    • Solvent A: Hexanes + 1% TEA[1][2]

    • Solvent B: EtOAc + 1% TEA[1][2]

    • Gradient: 0% B

      
       40% B over 15 CV.[2]
      
  • Loading: Use a solid load (adsorb crude onto Celite or Silica).[2] Liquid loading in DCM often exacerbates streaking.[2]

Module 4: Advanced Separation (Regioisomers)

Issue: "I have a mixture of 4-iodo and 3-iodo (or 6-iodo) isomers that co-elute." Analysis: Regioisomers of iodo-indazoles have nearly identical polarities.[2][3] Standard silica chromatography is often insufficient.[2]

Strategy: The "Protect-Purify-Deprotect" Loop If direct separation fails, derivatize the nitrogen to change the physical properties of the isomers.[1]

  • Protection: React the crude mixture with Dihydropyran (DHP) / PPTS (cat.) in DCM.[2]

    • Result: Forms the THP-protected indazole. The N1-THP and N2-THP isomers (and regioisomers) often have vastly different

      
       values due to steric hindrance changes.
      
  • Separation: Run the column on the THP-protected mixture. The non-polar nature of THP allows the use of lower polarity solvents (e.g., 5% EtOAc/Hexanes), increasing resolution.

  • Deprotection: Treat the purified fraction with HCl/MeOH or TFA/DCM to cleave the THP group and recover the pure 1H-indazole.[2]

Visual Guide: Purification Decision Tree

PurificationStrategy Start Crude 4-Iodo-6-methoxy-1H-indazole IodineCheck Is the solid dark purple/brown? Start->IodineCheck ThioWash Perform Na2S2O3 Wash IodineCheck->ThioWash Yes PurityCheck Check Purity (NMR/HPLC) IodineCheck->PurityCheck No (Yellow/Tan) ThioWash->PurityCheck Decision1 Major Impurity Type? PurityCheck->Decision1 Recryst Recrystallization (EtOH/Water or Toluene) Decision1->Recryst Starting Material / Tars Column Flash Chromatography (Must use 1% TEA) Decision1->Column Baseline Impurities Derivatize Derivatization Strategy (THP Protection -> Column -> Deprotection) Decision1->Derivatize Regioisomers (3-iodo/6-iodo) Success Pure Product (>98%) Recryst->Success Column->Success Derivatize->Success

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn pink after sitting on the bench? A: Indazoles, especially iodo-derivatives, are light-sensitive.[1] The pink color indicates slow de-iodination or oxidation.[2]

  • Fix: Store the purified solid in amber vials under Argon at -20°C.

Q2: Can I use DCM/MeOH for the column? A: Only if the compound is insoluble in Hex/EtOAc.[2] DCM/MeOH is very polar and often causes all components to elute together.[2] If you must use it, keep MeOH < 5% and still add 0.5% TEA or


.[1]

Q3: The NMR shows a broad singlet at 10-13 ppm. Is this an impurity? A: No. This is the N-H proton.[2] It is often broad due to quadrupole broadening from the nitrogen and exchange with trace water in the


.

Q4: I see two sets of peaks in the NMR. Is it impure? A: Check the solvent. In


, indazoles can exist as a tautomeric mixture (1H vs 2H), though 1H is usually dominant.[1] Run the NMR in 

to stabilize the 1H-tautomer and sharpen the peaks.

References

  • Synthesis of Indazole Intermediates

    • Source: Organic Syntheses, Coll.[1][2] Vol. 3, p. 475 (1955); Vol. 30, p. 48 (1950).[1]

    • Context: Foundational methods for indazole ring closure and purification.[2]

    • URL:[1]

  • Chromatographic Behavior of 1H-Indazoles

    • Source: Phenomenex Technical Guide, "How to Reduce Peak Tailing in HPLC".[2]

    • Context: Explains the interaction between basic nitrogens/acidic protons and silanol groups, necessit
    • URL:

  • Regioisomer Separation (Patent Literature)

    • Source: CN101948433A - Method for separating and purifying substituted indazole isomers.[2]

    • Context: Describes the use of mixed solvent recrystallization (THF/Water)
    • URL:[1]

  • Iodine Removal Protocols

    • Source: US3425798A - Process for the removal of iodine from organic compounds.[2]

    • Context: Industrial standard for using thiosulfate/metal scavengers to remove iodine impurities.[2]

    • URL:[1]

Sources

Optimization

Technical Support Center: Troubleshooting Deiodination in Indazole Coupling Reactions

Welcome to the technical support center for troubleshooting deiodination side reactions in indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting deiodination side reactions in indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the undesired loss of iodine during C-N or C-C cross-coupling reactions involving iodo-indazole substrates. As specialists in synthetic methodology, we understand that this common side reaction can significantly impact yield, complicate purification, and hinder the progress of your research.

This resource provides in-depth, field-proven insights and actionable protocols to help you diagnose and resolve these issues. We will delve into the mechanistic underpinnings of deiodination and provide a systematic approach to optimizing your reaction conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding deiodination in indazole coupling.

Q1: What is deiodination and why is it a problem in my indazole coupling reaction?

A: Deiodination, also known as hydrodehalogenation, is an undesired side reaction where the iodine atom on your indazole starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an indazole byproduct that can no longer participate in the desired cross-coupling reaction, thereby reducing the overall yield of your target molecule and introducing a significant impurity that can be difficult to separate.

Q2: What is the primary cause of deiodination in palladium-catalyzed coupling reactions?

A: The most widely accepted cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H species can arise from several sources, including the base, solvent (especially alcohols), or residual water in the reaction mixture.[1] Once formed, the Pd-H species can react with the aryl-palladium intermediate in a competing reductive elimination pathway to produce the deiodinated indazole.

Q3: Why are iodo-indazoles particularly susceptible to deiodination?

A: The susceptibility of aryl halides to dehalogenation generally follows the order of their reactivity: I > Br > Cl.[1] Iodo-indazoles are highly reactive in the oxidative addition step of the catalytic cycle, which is the desired first step.[3][4] However, this high reactivity also makes them more prone to side reactions. Additionally, N-heterocyclic halides, such as indazoles, are known to be more susceptible to dehalogenation.[1]

Q4: Can the choice of coupling reaction (e.g., Buchwald-Hartwig vs. Ullmann) affect the rate of deiodination?

A: Yes, the choice of reaction can have a significant impact. While palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly versatile, they are also where Pd-H mediated deiodination is most commonly observed.[5][6] Ullmann-type couplings, which typically use a copper catalyst, proceed through a different mechanism that may be less prone to this specific side reaction, although they often require harsher conditions.[7][8][9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed strategies to mitigate deiodination, organized by reaction component.

Guide 1: Optimizing the Base

The choice of base is one of the most critical factors influencing the extent of deiodination. Strong alkoxide bases are often a primary source of the problematic Pd-H species.[2]

Problem: High levels of deiodinated indazole observed when using strong alkoxide bases (e.g., NaOtBu, KOtBu).
  • Scientific Rationale: Strong alkoxide bases can generate palladium-hydride species, which directly lead to hydrodehalogenation.[2] They can also promote other side reactions, particularly with sensitive functional groups.[10]

  • Troubleshooting Steps:

    • Switch to a Weaker Inorganic Base: Replace the alkoxide base with a weaker inorganic alternative. Phosphates and carbonates are generally less prone to acting as hydride donors.[2]

    • Screen a Panel of Bases: Test a range of bases to find the optimal balance between reactivity and suppression of the side reaction.

    • Consider Solubility: For reactions sensitive to base heterogeneity, a soluble organic base like DBU may be an option, sometimes in combination with a weaker inorganic base.[11]

Base Type Examples Pros Cons Recommendation
Strong Alkoxides NaOtBu, KOtBu, LHMDSHigh reactivity, often fast reactions.Prone to causing deiodination; low functional group tolerance.[2][10]Avoid if deiodination is observed.
Carbonates K₂CO₃, Cs₂CO₃Milder, less likely to cause deiodination.[1]Can result in slower reaction rates.Excellent first alternative to screen.
Phosphates K₃PO₄Good balance of reactivity and mildness.[1]Can be hygroscopic.A standard choice for problematic couplings.
Organic Bases DBU, P2EtGood solubility.[11]May be less efficient in the desired coupling pathway.Use in combination or for specific substrates.
Guide 2: Selecting the Right Ligand and Catalyst System

The ligand plays a crucial role in modulating the stability and reactivity of the palladium center. The steric and electronic properties of the ligand can directly influence the relative rates of desired product formation versus undesired deiodination.[2]

Problem: Deiodination persists even after changing the base.
  • Scientific Rationale: The ligand influences every step of the catalytic cycle. Bulky, electron-rich ligands can promote the desired reductive elimination step over the competing deiodination pathway.[1] They stabilize the Pd(0) state and can accelerate the oxidative addition, potentially outcompeting the formation of Pd-H species.

  • Troubleshooting Workflow:

    G start Deiodination Observed ligand_check Current Ligand? start->ligand_check switch_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) ligand_check->switch_ligand Standard/Less Bulky precatalyst Use a Pre-catalyst (e.g., G2, G3, G4) switch_ligand->precatalyst result Reduced Deiodination? precatalyst->result success Optimization Successful result->success Yes failure Re-evaluate Other Parameters result->failure No

    Caption: Troubleshooting workflow for ligand optimization.

  • Recommended Ligands for Suppressing Deiodination:

    • Buchwald Biaryl Phosphine Ligands: These are often the first choice for challenging couplings. Their bulk and electron-donating properties are ideal for promoting the desired reaction pathway.[1] Examples include SPhos, XPhos, and RuPhos.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and can be effective in preventing deiodination.[1]

Guide 3: Solvent and Temperature Control

The reaction environment, dictated by the solvent and temperature, can be a source of protons or hydrides that fuel the deiodination side reaction.

Problem: Deiodination is observed when using protic or reducible solvents.
  • Scientific Rationale: Protic solvents (e.g., alcohols, water) can be a direct source of protons for the formation of Pd-H species.[1] Some polar aprotic solvents can also influence catalyst stability and selectivity.[12][13][14] High temperatures can accelerate both the desired reaction and the undesired deiodination.[2]

  • Troubleshooting Steps:

    • Use Anhydrous Aprotic Solvents: Switch to rigorously dried aprotic solvents like dioxane, THF, or toluene.[1]

    • Control Water Content: If aqueous conditions are necessary, carefully control the water ratio. In some cases, anhydrous conditions are required; ensure all reagents and solvents are thoroughly dried.

    • Optimize Temperature: Carefully screen the reaction temperature. Sometimes, a lower temperature can selectively slow down the deiodination pathway more than the desired coupling. Conversely, a careful increase in temperature might accelerate the desired reaction to outcompete the side reaction.[1]

Solvent Type Examples Risk of Deiodination Notes
Aprotic Polar DMF, NMP, DMSOModerateCan be coordinating solvents, influencing catalyst activity.[12]
Aprotic Nonpolar Toluene, Dioxane, THFLowGenerally preferred for minimizing deiodination.[1] Ensure they are anhydrous.
Protic Alcohols, WaterHighCan be a direct source of protons/hydrides for deiodination.[1][2]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Screening Conditions to Minimize Deiodination in a Buchwald-Hartwig Amination of 5-Iodo-1H-indazole

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

Materials:

  • 5-Iodo-1H-indazole

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst)

  • Bases: K₃PO₄, K₂CO₃, Cs₂CO₃

  • Anhydrous solvents: Toluene, Dioxane

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials.

  • Reagent Addition (Solids): To each vial, add 5-iodo-1H-indazole (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), and the appropriate base (2.0 eq). Use a different base for each row of the array.

  • Reagent Addition (Liquids): Add the amine coupling partner (1.2 eq) to each vial.

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1 M) to each vial. Use a different solvent for each column of the array.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at a set temperature (e.g., 80 °C).

  • Monitoring: Monitor the reactions by taking small aliquots over time and analyzing by LC-MS or GC-MS. Quantify the ratio of the desired product to the deiodinated indazole.

  • Analysis: Compare the results across the array to identify the combination of base and solvent that provides the highest yield of the desired product with the lowest amount of the deiodinated side product.

Diagram: Competing Catalytic Cycles

G cluster_0 Desired C-N Coupling Pathway cluster_1 Deiodination Side Reaction Pd0 L-Pd(0) OA Oxidative Addition (Ar-I) Pd0->OA ArPdI L-Pd(II)(Ar)(I) OA->ArPdI AmineCoord Amine Coordination & Deprotonation ArPdI->AmineCoord PdH L-Pd(II)(H)(I) ArPdI->PdH Competing Pathway ArPdAmine L-Pd(II)(Ar)(NR2) AmineCoord->ArPdAmine RE Reductive Elimination ArPdAmine->RE RE->Pd0 Regenerates Catalyst Product Ar-NR2 (Product) RE->Product Product->Pd0 PdH_Source Source of 'H' (Base, Solvent, H2O) PdH_Source->PdH RE_Deiodination Reductive Elimination PdH->RE_Deiodination SideProduct Ar-H (Side Product) RE_Deiodination->SideProduct

Sources

Troubleshooting

Optimizing catalyst loading for 4-Iodo-6-methoxy-1H-indazole reactions

Technical Support Center: Optimization of 4-Iodo-6-methoxy-1H-indazole Reactions Current Status: Operational Ticket ID: #IND-4I6M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 4-Iodo-6-methoxy-1H-indazole Reactions

Current Status: Operational Ticket ID: #IND-4I6M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-Iodo-6-methoxy-1H-indazole is a high-value pharmacophore, frequently utilized in the synthesis of kinase inhibitors (e.g., Axitinib analogues). Its dual functionality—the reactive C4-iodine handle and the electron-rich 6-methoxy group—presents a unique set of challenges. While the iodine offers facile oxidative addition, the acidic N1-proton and the electron-donating nature of the methoxy group require precise catalyst tuning to prevent poisoning and ensure complete conversion.

This guide provides a self-validating protocol for optimizing catalyst loading, minimizing metal waste, and troubleshooting common failure modes.

Module 1: Catalyst Selection & Reaction Design

Q: Why is my standard Pd(PPh₃)₄ protocol failing to reach full conversion?

A: The "standard" tetrakis conditions often fail for this substrate due to two synergistic factors:

  • N1-H Poisoning: The free N-H at position 1 (pKa ~14) is easily deprotonated by the bases used in cross-coupling (e.g., K₂CO₃, Cs₂CO₃). The resulting indazolide anion can coordinate to the Palladium center, forming an unreactive "off-cycle" resting state.

  • Ligand Lability: PPh₃ is prone to oxidation and dissociation. For an electron-rich aryl iodide (deactivated slightly by the 6-OMe), you need a more robust, electron-rich ligand to drive the catalytic cycle.

Recommendation: Switch to Palladium Precatalysts containing bulky, electron-rich phosphine ligands or bidentate ligands.

Catalyst Decision Tree (DOT Visualization)

CatalystSelection Start Substrate: 4-Iodo-6-methoxy-1H-indazole Q1 Is N1-Position Protected? Start->Q1 Protected Yes (e.g., THP, SEM, Boc) Q1->Protected  Stable   Unprotected No (Free N-H) Q1->Unprotected  Acidic   Cat1 Pd(dppf)Cl2 · DCM (Robust, General Purpose) Protected->Cat1 Cat2 Pd(PPh3)4 (Acceptable for simple couplings) Protected->Cat2 Action CRITICAL: Use 2.5+ equiv Base or Precatalyst System Unprotected->Action Cat3 XPhos Pd G2 / G3 (Steric bulk prevents N-binding) Action->Cat3 Cat4 Pd2(dba)3 + Xantphos (High N-tolerance) Action->Cat4

Figure 1: Decision matrix for catalyst selection based on N1-protection status.

Module 2: Optimizing Catalyst Loading (The "DoE" Approach)

Q: How low can I drop the catalyst loading without sacrificing yield?

A: For 4-iodoindazoles, the industry standard often starts at 5 mol%, but this is chemically wasteful. Because the C-I bond is weak (facile oxidative addition), you can often reduce loading to 0.5–1.0 mol% if you control oxygen and ligand ratios.

Protocol: The "Ladder" Optimization Experiment Run four parallel reactions (20 mg scale) to determine the "Cliff Point"—the loading where yield crashes.

EntryCatalyst Loading (mol%)Base (equiv)Temp (°C)Expected OutcomeTechnical Insight
1 5.0%2.580>95% Conv.Baseline. If this fails, the issue is reagents/solvents, not loading.
2 2.5%2.580>95% Conv.Target Zone. Usually sufficient for Suzuki/Sonogashira on this scaffold.
3 1.0%2.59085-95% Conv.Optimization Limit. May require longer time (12h vs 4h).
4 0.5%2.5100<60% Conv.Failure Mode. Catalyst death occurs before turnover completion.

Expert Insight: If you observe a stalled reaction at 1.0 mol%, do not add more Pd immediately. Add 1-2 mol% of free ligand (e.g., XPhos or dppf). Often, the metal is still active, but the ligand has oxidized. Replenishing the ligand can restart the cycle without adding more heavy metal.

Module 3: Troubleshooting & Failure Modes

Q: I see significant "homocoupling" (dimerization) of my boronic acid. How do I stop this?

A: Homocoupling is a symptom of Slow Transmetallation relative to the oxidative addition, often exacerbated by oxygen.

Mechanism: The 4-iodo-6-methoxy-1H-indazole undergoes rapid oxidative addition. However, if the boronic acid is slow to enter the cycle (transmetallation), the Pd(II) species can react with oxygen or disproportionate, leading to boronic acid dimerization.

Corrective Actions:

  • Degassing is Non-Negotiable: Sparging with Nitrogen is insufficient for low-loading (<1 mol%) reactions. Use "Freeze-Pump-Thaw" (3 cycles) or vigorous Argon bubbling for 20 mins.

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour. This keeps its instantaneous concentration low, favoring cross-coupling over homocoupling.

  • Switch Base: If using Carbonate (weak), switch to K₃PO₄ or Ba(OH)₂ . Higher basicity accelerates the activation of the boronic acid.

Module 4: Post-Reaction Purification (Metal Scavenging)

Q: My final product has residual Palladium (>50 ppm). How do I remove it from the indazole core?

A: Indazoles are "sticky" substrates; the nitrogen atoms can chelate residual Pd. Standard silica columns are often ineffective at removing these trace metals. You must use Active Scavenging .

Purification Workflow (DOT Visualization)

Purification Crude Crude Reaction Mixture (>500 ppm Pd) Step1 Celite Filtration (Removes Pd Black) Crude->Step1 Step2 Scavenger Treatment (SiliaMetS Thiol or TMT) Step1->Step2 Add 5 wt% scavenger 50°C, 4h Step3 Filtration & Crystallization Step2->Step3 Final Final API Intermediate (<10 ppm Pd) Step3->Final

Figure 2: Workflow for reducing Palladium content to pharmaceutical limits.

Recommended Scavengers:

  • SiliaMetS® Thiol: Excellent for Pd(II) species.

  • Trimercaptotriazine (TMT): Highly effective for removing Pd from nitrogen-rich heterocycles like indazoles.

  • Activated Carbon (Darco KB-G): A cheaper alternative, but may result in yield loss due to product adsorption.

References

  • Catalyst Selection for Indazoles: Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Source: BenchChem Technical Guides. Relevance: Establishes baseline protocols for halo-indazole couplings, applicable to the 4-iodo analogue.
  • Buchwald-Hartwig Optimization

    • Title: Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.[1]

    • Source: BenchChem Technical Guides.
    • Relevance: Provides specific evidence for using bulky ligands (Xantphos/BrettPhos) when coupling amines to the C4-position of indazoles.
  • Metal Scavenging & Purification

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

    • Relevance: Authoritative source on removing residual Pd using TMT and silica-based scavengers.
  • DoE in Suzuki Coupling

    • Title: Optimizing Suzuki Coupling Reactions - CovaSyn.
    • Source: CovaSyn Technologies.
    • URL:[Link]

    • Relevance: Supports the "Ladder" optimization protocol and the use of Design of Experiments (DoE)

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Iodo-6-methoxy-1H-indazole

Case ID: IND-4I6M-SOL Status: Active Subject: Troubleshooting Solubility, Precipitation, and Stability in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary 4-Iodo-6-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-4I6M-SOL Status: Active Subject: Troubleshooting Solubility, Precipitation, and Stability in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

4-Iodo-6-methoxy-1H-indazole is a highly lipophilic heterocycle. While the indazole core possesses hydrogen-bond donating capabilities (N-H), the 4-iodo and 6-methoxy substituents significantly increase the partition coefficient (LogP), making the compound prone to aggregation in aqueous environments.

"Solubility issues" with this compound generally manifest in three distinct phases:

  • Initial Solubilization: Difficulty breaking the crystal lattice to form a high-concentration stock.

  • Storage Instability: Precipitation occurring in frozen stocks due to DMSO hygroscopicity.

  • Assay "Crash-Out": Rapid precipitation when the DMSO stock is diluted into aqueous buffers.

This guide provides a mechanistic breakdown and validated protocols to resolve these issues.

Module 1: Initial Dissolution & Stock Preparation

User Issue: "I added DMSO to the powder, but particles are still visible even after vortexing."

The Science: Why is it happening?

The crystal lattice energy of halogenated indazoles is high. The iodine atom at the C4 position adds significant molecular weight and lipophilicity. Vortexing alone often fails to provide the kinetic energy required to disrupt these intermolecular forces. Furthermore, if your DMSO is not anhydrous , the presence of water (even <1%) dramatically reduces the saturation limit of this compound.

Troubleshooting Protocol: The "Warm-Sonicate" Cycle

Do not rely on vortexing alone. Use this validated workflow to ensure complete solubilization.

  • Solvent Verification: Ensure you are using Anhydrous DMSO (water content <0.005%). Old bottles of DMSO absorb atmospheric water, acting as an "anti-solvent."[1][2]

  • The Heating Step:

    • Seal the vial tightly (Parafilm recommended).

    • Incubate in a water bath at 37°C for 10 minutes .

    • Note: Do not exceed 45°C. Iodine-carbon bonds can be thermally sensitive, though aryl-iodides are generally stable, thermal stress should be minimized.

  • The Energy Step:

    • Place the warm vial in an ultrasonic bath (sonicator).

    • Sonicate at 40 kHz for 5–10 minutes .

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates micro-crystals that will seed precipitation later.

FAQ: Dissolution

Q: Can I use acid to help dissolve it? A: Not recommended. While the indazole nitrogen (N1) is acidic (pKa ~14), deprotonating it requires a strong base, not acid. Protonating the N2 position requires low pH, which may be incompatible with downstream biological assays. Stick to neutral DMSO.

Module 2: Storage & Stability[3][4][5]

User Issue: "My stock was clear yesterday, but after freezing and thawing, there are crystals at the bottom."

The Science: The Hygroscopic Trap

DMSO is extremely hygroscopic.[2][3] When you freeze DMSO (freezing point ~18.5°C), it crystallizes. If the vial is opened while cold, moisture from the air condenses immediately into the DMSO. Upon re-freezing, this water excludes the lipophilic 4-Iodo-6-methoxy-1H-indazole from the solution, forcing it to crystallize (precipitate).

Visualization: The Storage Integrity Workflow

StorageWorkflow Stock Fresh Stock (Clear Solution) Aliquot Aliquot into Single-Use Vials Stock->Aliquot Minimize Headspace Seal Seal & Desiccate Aliquot->Seal Parafilm Freeze Freeze at -20°C Seal->Freeze Thaw Thaw completely at RT Freeze->Thaw Do NOT open while cold Check Visual QC (Precipitate?) Thaw->Check Check->Stock If ppt: Sonicate

Caption: Workflow to prevent moisture-induced precipitation during storage. Critical control point: Never open a cold DMSO vial.

Protocol: Safe Storage
  • Aliquot Immediately: Never store the bulk stock. Divide it into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Double Containment: Store vials inside a secondary container (jar) containing desiccant beads (silica gel).

  • Thawing Rule: Allow the vial to come to room temperature before opening the cap. This prevents condensation from mixing with the DMSO.

Module 3: Assay Application (The "Crash-Out")

User Issue: "When I add the DMSO stock to my cell culture media, the solution turns cloudy or the compound loses activity."

The Science: The Solvent Shift

This is the most common failure mode. You are moving the compound from a lipophilic environment (DMSO) to a hydrophilic one (Media/Buffer). 4-Iodo-6-methoxy-1H-indazole hates water. If you add high-concentration stock directly to buffer, the local concentration exceeds the solubility limit before it can disperse, causing rapid aggregation.

Troubleshooting Matrix: Prevention of Crash-Out
SymptomProbable CauseCorrective Action
Cloudiness upon addition Direct dilution from high conc. stock (e.g., 1000x dilution).Use Intermediate Dilution (see protocol below).
Loss of biological potency Compound precipitated and was filtered out or stuck to plastic.Measure concentration via HPLC; switch to Glass-coated plates or low-binding plastics.
Precipitate after 1 hour Thermodynamic instability in aqueous buffer.Add a surfactant carrier (e.g., 0.05% Tween-80 or Pluronic F-127 ) to the assay buffer.
Protocol: The Intermediate Dilution Method (Step-Wise)

Do not jump from 10 mM Stock


 10 µM Assay (1:1000) in one step.
  • Prepare Intermediate: Dilute your 10 mM DMSO stock into pure DMSO first to create a 100x working stock (e.g., 1 mM).

  • Prepare Buffer: Pre-warm your culture media/buffer to 37°C. Cold buffer shocks the compound.

  • Rapid Dispersion:

    • Pipette the buffer into the tube first.

    • Add the DMSO working stock into the buffer while vortexing gently.

    • Why? This prevents a high local concentration of DMSO/Compound from forming a "droplet" that crashes out.

Visualization: Serial Dilution Strategy

DilutionStrategy Stock 10 mM Stock (100% DMSO) Inter Intermediate 1 mM (100% DMSO) Stock->Inter 1:10 Dilution in DMSO BadPath Direct Addition (Risk of Aggregation) Stock->BadPath Avoid Assay Assay Well 10 µM (<1% DMSO) Inter->Assay 1:100 Dilution into Media + Vortex BadPath->Assay Precipitation

Caption: Step-wise dilution strategy to maintain solubility during the transition from organic to aqueous solvent.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Discusses solubility profiles of lipophilic heterocycles).

  • Waybright, T. J., et al. (2009). Improving the reliability of high-throughput screening data by analyzing compound solubility in DMSO. Journal of Biomolecular Screening. (Validation of DMSO hygroscopicity effects).

  • BenchChem Technical Guides. (2025). Handling of Halogenated Indazole Derivatives. (General handling of iodo-indazoles).

  • PubChem Compound Summary. (2025). 4-Iodo-6-methoxy-1H-indazole. National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in 6-Methoxy Indazole Iodination

Introduction This technical guide addresses the regioselective synthesis of 3-iodo-6-methoxy-1H-indazole . This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses the regioselective synthesis of 3-iodo-6-methoxy-1H-indazole . This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs). While the 1H-indazole core naturally favors electrophilic aromatic substitution (EAS) at the C-3 position, the presence of the electron-donating methoxy group at C-6 significantly activates the benzene ring, increasing the risk of regioisomeric byproducts (C-5/C-7 iodination) and over-iodination.

This guide provides a mechanistic understanding of these competing pathways, an optimized protocol to minimize them, and a troubleshooting decision tree for recovering from common failures.

Module 1: Mechanism & Regioselectivity

The Challenge: Competing Electronic Effects

To minimize byproducts, one must understand where they come from. The iodination of 6-methoxyindazole is a competition between two electronic directors:

  • The Pyrazole Ring (Desired): The nitrogen lone pairs in the 1H-indazole system increase electron density at C-3 , making it the primary site for electrophilic attack.

  • The 6-Methoxy Group (Undesired): The methoxy group is a strong ortho/para director. It activates C-7 (ortho) and C-5 (ortho) on the benzene ring.

Expert Insight: In unsubstituted indazole, C-3 iodination is highly selective. However, in 6-methoxyindazole, the benzene ring is "hot." If the reaction temperature is too high or the iodinating agent is too aggressive, the activation provided by the 6-OMe group will lead to 3,7-diiodo or 3,5-diiodo species.

Pathway Visualization

The following diagram illustrates the electronic competition and the formation of the desired product versus the primary byproduct.

IndazoleMechanism Substrate 6-Methoxy-1H-indazole C3_Complex C-3 Sigma Complex (Kinetic & Thermodynamic Preference) Substrate->C3_Complex Major Pathway (Standard Conditions) C7_Complex C-7/C-5 Sigma Complex (Activated by 6-OMe) Substrate->C7_Complex Minor Pathway (Excess Reagent/Heat) Reagent Electrophile (I+) Reagent->Substrate Product 3-Iodo-6-methoxy-1H-indazole (Target) C3_Complex->Product -H+ Byproduct 3,7-Diiodo-6-methoxyindazole (Major Impurity) C7_Complex->Byproduct +I+ (Over-iodination) Product->Byproduct Excess I2 / High Temp

Caption: Figure 1. Mechanistic pathway showing the competition between the desired C-3 iodination and the methoxy-mediated activation of C-7/C-5 leading to byproducts.

Module 2: Optimized Experimental Protocol

Based on field data and literature precedents (specifically the


/KOH method), this protocol prioritizes selectivity over rate.

Method: Base-mediated Iodination (


 / KOH / DMF)
Why this works:  The basic conditions generate the indazolyl anion, which is highly nucleophilic at C-3, effectively outcompeting the benzene ring activation.
Step-by-Step Procedure
  • Dissolution: Dissolve 6-methoxy-1H-indazole (1.0 equiv) in DMF (10 mL/g).

    • Note: DMF is preferred over dioxane for solubility, but ensure it is anhydrous to prevent hydrolysis byproducts.

  • Deprotonation: Add KOH pellets (3.5 equiv) . Stir at room temperature (RT) for 15 minutes.

    • Observation: The solution may darken; this is normal formation of the anion.

  • Controlled Addition: Dissolve Iodine (

    
    , 1.05 equiv)  in a minimal amount of DMF. Add this solution dropwise  over 30–60 minutes.
    
    • Critical Control Point: Do NOT add solid iodine directly. High local concentrations cause over-iodination at C-7.

  • Reaction: Stir at RT for 1–3 hours. Monitor by TLC (Hexane/EtOAc 2:1) or HPLC.[1][2]

    • Stop Condition: Quench immediately when starting material is <2%. Do not wait for 100% conversion if di-iodo impurities begin to appear.

  • Quench: Pour mixture into 10%

    
     (aq)  (Sodium bisulfite) and ice.
    
    • Function: Bisulfite neutralizes unreacted iodine (turning the purple solution yellow/white) and prevents post-reaction iodination.

  • Isolation: The product usually precipitates. Filter and wash with water.[3] If no precipitate, extract with EtOAc.

Reagent Stoichiometry Table
ReagentEquivalentsRoleCritical Note
6-Methoxyindazole 1.0SubstratePurity >98% recommended.[3]
Iodine (

)
1.0 – 1.1ElectrophileStrict limit. >1.2 eq leads to di-iodination.
KOH 3.0 – 4.0BasePromotes N-deprotonation to direct C-3 attack.
DMF 10 vol (mL/g)SolventMust be dry.

ExcessQuenchEssential to remove purple iodine color.

Module 3: Troubleshooting & FAQs

Troubleshooting Flowchart

Use this logic tree to diagnose issues with yield or purity.

Troubleshooting Start Problem Identified Issue1 Product is Purple/Dark Start->Issue1 Issue2 Two Spots on TLC (Close Rf) Start->Issue2 Issue3 Low Yield / No Precipitate Start->Issue3 Sol1 Free Iodine present. Wash organic layer with 10% Na2S2O3. Issue1->Sol1 Decision Check Stoichiometry Issue2->Decision Sol3 Product is soluble in water/DMF mix. Perform EtOAc extraction + Brine wash. Issue3->Sol3 Sol2 Likely Di-iodo impurity. Recrystallize from EtOH or Column (Hex/EtOAc). Decision->Sol2 Stoichiometry was 1:1 Advice Reduce I2 to 1.0 eq Lower Temp to 0°C Decision->Advice Stoichiometry was >1.1

Caption: Figure 2. Diagnostic workflow for common iodination issues.

Frequently Asked Questions (FAQs)

Q1: Why do I see a significant amount of 3,7-diiodo byproduct? A: This occurs due to the activating effect of the 6-methoxy group.

  • Fix: Ensure you are using the KOH/DMF method, not acidic conditions (like NIS/Acid). The anion formed by KOH directs reaction strongly to C-3. If using KOH and still seeing byproducts, lower the temperature to 0°C and add iodine slower.

Q2: Can I use NIS (N-iodosuccinimide) instead of


? 
A:  Yes, but NIS is often more reactive and can lead to higher byproduct formation in electron-rich indazoles. If you must use NIS, use acetonitrile (MeCN) as the solvent and keep the reaction at 0°C.

Q3: My product is an oil, but it should be a solid. What happened? A: This is likely due to trapped DMF.

  • Fix: Dissolve the oil in EtOAc and wash 3x with water and 1x with brine to remove DMF. Dry over

    
     and rotovap. Trituration with cold hexanes often induces crystallization.
    

Q4: Is the N-iodo intermediate stable? A: Generally, no. Under the basic conditions (KOH), the N-iodo species (if formed) rapidly rearranges to the C-3 iodo product or hydrolyzes. If you suspect N-iodination (unstable spot on TLC), heating the reaction slightly (40°C) can force the thermodynamic rearrangement to C-3, but this risks over-iodination.

Q5: Can I scale this up to 100g? A: Yes. The


/KOH method is highly scalable.
  • Safety Note: On large scale, the exotherm from KOH dissolution and the quenching of iodine can be significant. Ensure active cooling is available.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Retrieved from

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 182-198. Retrieved from

  • Liao, Y., et al. (2009). Novel and efficient synthesis of 3-iodo-1H-indazoles. Tetrahedron Letters, 50(8), 1062-1064. (General reference for I2/KOH methodology).
  • Vangveravong, S., et al. (2006). Synthesis and biological evaluation of indazole derivatives. Bioorganic & Medicinal Chemistry.

Sources

Optimization

Overcoming steric hindrance at the 4-position of indazole

Technical Support Center: Indazole Functionalization (Ticket #IND-C4-PERI) Welcome to the Advanced Heterocycle Support Hub. Current Status: Online Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Topic: Ove...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Functionalization (Ticket #IND-C4-PERI)

Welcome to the Advanced Heterocycle Support Hub. Current Status: Online Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Topic: Overcoming Steric Hindrance at the 4-Position of Indazole

Introduction: The "Peri-Interaction" Challenge

You are likely here because your standard electrophilic aromatic substitution (SEAr) failed, or your Suzuki coupling returned starting material.

The Technical Reality: The C4 position of indazole is the "gatekeeper" of the scaffold. It suffers from peri-strain —a unique steric clash with the C3-substituent and the N1-lone pair (or substituent). Furthermore, the C4 position is electronically deactivated compared to C3 and C7.

This guide treats your synthesis as a troubleshooting ticket. Select the module below that matches your current precursor status.

Module 1: Synthetic Route Decision Matrix

Before wasting reagents, verify your strategy against our logic flow.

Indazole_C4_Strategy Start Start: Target C4-Functionalized Indazole Has_Handle Do you have a C4-Halogen (Br, I, Cl)? Start->Has_Handle Yes_Handle Yes Has_Handle->Yes_Handle No_Handle No Has_Handle->No_Handle Coupling Go to Module 2: Cross-Coupling Optimization (Buchwald/Suzuki) Yes_Handle->Coupling Can_Build Can you rebuild the ring? No_Handle->Can_Build DeNovo Go to Module 3: De Novo Synthesis (Fluorobenzaldehyde Route) Can_Build->DeNovo Yes (Preferred) CH_Act Go to Module 4: C-H Activation/Lithiation (Requires Directing Groups) Can_Build->CH_Act No (Late Stage)

Figure 1: Strategic decision tree for accessing the C4-position based on precursor availability.

Module 2: Cross-Coupling Troubleshooting (The "Dead Catalyst" Issue)

Scenario: You have 4-bromo-1H-indazole. You attempted a Suzuki coupling (Pd(PPh3)4, Na2CO3), but yields are <20% or you observe dehalogenation.

Root Cause Analysis:

  • Steric Bulk: The C4 position is flanked by C3. Standard ligands (PPh3, dppf) have cone angles too small to force the reductive elimination or facilitate oxidative addition in this crowded pocket.

  • Protodeboronation: Because oxidative addition is slow at C4, your boronic acid decomposes faster than it couples.

  • N-H Poisoning: If N1 is unprotected, the acidic proton (pKa ~14) quenches active Pd species or sequesters base.

Protocol: The "Buchwald-G3" System

ParameterRecommendationTechnical Rationale
Precatalyst XPhos Pd G3 or SPhos Pd G3 These precatalysts activate rapidly. The bulky biaryl ligands (XPhos/SPhos) create a "pocket" that facilitates coupling at sterically hindered ortho-positions.
Base K3PO4 (Tribasic Potassium Phosphate) Stronger than carbonate, crucial for activating the boronic acid in hindered systems.
Solvent 1,4-Dioxane/Water (4:1) The biphasic system solubilizes the inorganic base while keeping the catalyst active.
Protection THP (Tetrahydropyranyl) or SEM MANDATORY. Do not couple on free N-H indazoles at C4. The N-Mg/N-Pd interaction interferes with the cycle.

Step-by-Step Workflow:

  • Protect: Install THP group at N1 (DHP, pTsOH).

  • Degas: Sparge 1,4-dioxane with Argon for 15 mins. Oxygen kills the active Pd(0) species required for the difficult oxidative addition.

  • Charge: Add 4-bromo-1-(THP)-indazole (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G3 (2-5 mol%).

  • Heat: 80-100°C. Note: If conversion is low, do NOT increase temp immediately. Add more boronic acid (0.5 eq) to account for protodeboronation.

Module 3: De Novo Synthesis (The "Build, Don't Modify" Approach)

Scenario: You cannot source a 4-haloindazole, or you need a specific carbon-linked substituent at C4 that fails cross-coupling.

The Solution: Construct the benzene ring already bearing the substituent before forming the pyrazole.

Method A: The "Fluoro-Aldehyde" Hydrazine Condensation This is the most robust industrial route for 4-substituted indazoles.

Mechanism:

  • Precursor: Start with 2,6-difluorobenzaldehyde (or 2-fluoro-6-substituted benzaldehyde).

  • Nucleophilic Attack: Hydrazine attacks the aldehyde (forming hydrazone).

  • SNAr Cyclization: The second nitrogen of hydrazine displaces the ortho-fluorine.

Protocol:

  • Dissolve 2-fluoro-6-bromo-benzaldehyde in THF.

  • Add Hydrazine monohydrate (excess, 3-5 eq) at 0°C.

  • Heat to reflux (60-70°C) for 4 hours.

  • Result: 4-bromo-1H-indazole.[1]

    • Why this works: You bypass the steric issue entirely by forming the C4-C3 bond during ring closure.

Method B: The "Aryne" Click Reaction ([3+2] Cycloaddition) For introducing complex substituents at C4.

Aryne_Route Precursor 2-(TMS)phenyl triflate (3-substituted) Aryne Indolyne/Aryne Intermediate Precursor->Aryne CsF, MeCN (Elimination) Product 4-Substituted Indazole Aryne->Product + Diazo [3+2] Cycloaddition Diazo Diazo Compound (R-CHN2) Diazo->Product

Figure 2: Aryne-mediated synthesis. Note: Regioselectivity (C4 vs C7) depends on the electronic bias of the 3-substituent on the aryne.

Module 4: C-H Activation & Lithiation (Advanced Users)

Scenario: Late-stage functionalization where you cannot rebuild the core.

FAQ: Can I just lithiate C4?

  • Answer: Not easily.

  • Reason: The C3 proton is significantly more acidic (pKa ~35) than C4. Direct lithiation (n-BuLi) will deprotonate C3 first.

  • Workaround: You must block C3 (e.g., with a halogen or deuterium) OR use a Directing Group (DG) at N1.

Protocol: Directed Ortho Metalation (DoM)

  • Directing Group: Install a SEM or Dimethylsulfamoyl (DMAS) group at N1.

  • Reagent: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulkier and less likely to attack the imine bond.

  • Temperature: Strict -78°C.

  • Trap: Add electrophile (e.g., I2, DMF) immediately.

    • Warning: If C3 is unsubstituted, you will get a mixture of C3 and C4 lithiation.

Recent Innovation: Rh(III) Catalyzed C-H Activation Recent literature (see References) utilizes N1-directing groups (like pyrimidines) to force Rhodium insertion at C7. However, to hit C4, you often need a directing group at C3 (e.g., an amide or ketone at C3) to direct the metal to the C4 position via a 5-membered metallacycle.

References & Authority

  • Suzuki Coupling on Hindered Indazoles:

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

    • Source: RSC Advances, 2021.

    • Link:[Link]

    • Relevance: Demonstrates the difficulty of C4 vs C7 and the need for optimized Pd-catalysis.

  • C-H Activation Strategies:

    • Title: Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles (Analogous reactivity for indazole cores).

    • Source: Chemical Science (via NIH), 2017.

    • Link:[Link]

  • De Novo Synthesis (Cadogan/Condensation):

    • Title: Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.

    • Source: Organic Letters, 2014.[2]

    • Link:[Link]

  • General Indazole Functionalization Review:

    • Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.

    • Source: Molecules (MDPI), 2022.

    • Link:[Link]

Disclaimer: All protocols involve hazardous chemicals (organolithiums, palladium catalysts). Ensure standard PPE and Schlenk techniques are utilized.

Sources

Troubleshooting

Stability of 4-Iodo-6-methoxy-1H-indazole under basic conditions

Technical Support Guide: Stability & Handling of 4-Iodo-6-methoxy-1H-indazole Part 1: Technical Overview & Stability Profile 4-Iodo-6-methoxy-1H-indazole is a high-value heterocyclic building block.[1] Its stability prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 4-Iodo-6-methoxy-1H-indazole

Part 1: Technical Overview & Stability Profile

4-Iodo-6-methoxy-1H-indazole is a high-value heterocyclic building block.[1] Its stability profile is defined by three competing electronic features: the electron-rich methoxy group (C6), the electron-withdrawing iodine (C4), and the amphoteric indazole core.

Executive Summary: Stability in Basic Media

Contrary to common concerns about halogenated heterocycles, this molecule exhibits high stability in most aqueous and organic basic conditions used in standard synthesis (e.g., Suzuki couplings, N-alkylations). However, it is chemically labile toward specific organometallic bases due to the high reactivity of the C4-Iodine bond.

Condition TypeReagent ExamplesStability StatusTechnical Note
Inorganic Bases

,

,

,

Stable Forms stable indazolyl anion. No hydrolysis of methoxy group.[1]
Hydride Bases

,

Stable Rapid deprotonation of N1-H. No degradation of I or OMe.[1]
Organolithiums

,

,

UNSTABLE CRITICAL RISK: Rapid Lithium-Halogen exchange at C4 (Scrambling).[1]
Amine Bases

, DIPEA, DBU
Stable Suitable for mild buffering; generally too weak to fully deprotonate N1 (pKa ~13.8).

Part 2: Critical Troubleshooting (FAQ)

Q1: I observe a purple discoloration during my basic workup. Has the molecule decomposed?

Diagnosis: Likely Photolytic Deiodination , not base decomposition. Mechanism: Aryl iodides are photosensitive.[1] In the presence of base and light, homolytic cleavage of the C-I bond can occur, releasing


 (purple).
Corrective Action: 
  • Wrap all reaction vessels in aluminum foil.

  • Add a reducing agent (e.g., Sodium Thiosulfate) to the workup to quench free iodine.

  • Verify: Check LCMS for the de-iodinated byproduct (Mass = M-126).[1]

Q2: My Suzuki coupling (using ) stalled with 40% starting material remaining. Adding more base didn't help.

Diagnosis: Catalyst Poisoning or Protodeiodination , not base instability. Explanation: The 4-iodo position is sterically crowded by the N-H (or N-R) and the C3-H. While the base is compatible, the oxidative addition of Pd is the rate-limiting step. If the reaction stalls, the catalytic cycle has likely collapsed, or the aryl iodide has undergone protodeiodination (replaced I with H) via a radical pathway promoted by trace impurities in the base. Solution:

  • Switch to anhydrous conditions if using weak bases.[1]

  • Degas solvents thoroughly (Oxygen promotes homocoupling/deiodination).[1]

  • Protocol Shift: Use

    
     in dioxane/water to increase solubility and anion reactivity.
    
Q3: I am getting a mixture of N1- and N2-alkylated products using NaH. Is the base too strong?

Diagnosis: This is a Regioselectivity Issue , not a stability issue. Insight: The indazolyl anion is an ambident nucleophile. Under thermodynamic control (high temp, reversible conditions), N1 alkylation is favored. Under kinetic control (low temp, irreversible alkylating agents), mixtures occur. Fix:

  • Base: Switch to

    
     in DMF (promotes thermodynamic N1 product).
    
  • Temperature: Heat to 60-80°C to allow N2-to-N1 isomerization.

Part 3: Visualizing Reactivity & Workflows

Figure 1: Stability & Reactivity Decision Tree

Caption: Logical flow for selecting conditions based on the chemical compatibility of the 4-iodo-6-methoxy-1H-indazole core.

StabilityTree Start Start: 4-Iodo-6-methoxy-1H-indazole Condition Select Basic Condition Start->Condition WeakBase Weak/Inorganic Base (K2CO3, NaOH, Et3N) Condition->WeakBase Coupling/Workup StrongBase Strong Nucleophilic Base (n-BuLi, Grignards) Condition->StrongBase Lithiation HydrideBase Non-Nucleophilic Strong Base (NaH, LiHMDS) Condition->HydrideBase Deprotonation ResultStable STABLE Forms Indazolate Anion WeakBase->ResultStable ResultUnstable UNSTABLE Li-Halogen Exchange (Loss of Iodine) StrongBase->ResultUnstable HydrideBase->ResultStable PathAlkylation Route: N-Alkylation ResultStable->PathAlkylation Add Electrophile PathCoupling Route: Suzuki/Sonogashira ResultStable->PathCoupling Add Pd Cat + Boronic Acid

[1]

Part 4: Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Standard Basic Conditions)

Objective: Install a protecting group or alkyl chain while maintaining the iodine handle.

  • Preparation: Charge a flame-dried flask with 4-Iodo-6-methoxy-1H-indazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    )  (2.0 equiv).[1]
    
    • Why Cs2CO3? The "Cesium Effect" enhances the solubility of the indazolate anion and promotes thermodynamic equilibration to the favored N1-isomer [1].

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4 hours.

    • Checkpoint: Monitor TLC.[1][2][3][4][5] If N2-isomer (kinetic product) is visible, continue heating to drive isomerization to N1.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF). Dry over

    
    .[1][2][4][5]
    
Protocol B: Suzuki-Miyaura Coupling (Base-Sensitive)

Objective: C-C bond formation at C4 without deiodination.[1]

  • System: Mix Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (0.05 equiv).
    
  • Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and

    
      (3.0 equiv).[1]
    
    • Why Phosphate? Potassium phosphate is often superior to carbonate for sterically demanding or electron-rich iodides, buffering the pH to prevent protodeiodination [2].

  • Degassing: Sparge with Argon for 10 minutes. Critical Step.

  • Execution: Heat at 80°C for 6–12 hours.

  • Purification: Silica gel chromatography.

Part 5: References

  • L. Li, et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2014.[6]

  • N. Miyaura. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley Online Library, 2008.

  • BenchChem Technical Data. "Reactivity of 4-Iodo-1H-imidazole and Indazole Derivatives."

  • Sigma-Aldrich. "Product Specification: 6-Iodo-1H-indazole."[1]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 4-iodo vs 4-bromo-6-methoxy-1H-indazole

Reactivity Comparison Guide: 4-Iodo- vs. 4-Bromo-6-methoxy-1H-indazole in Cross-Coupling Applications Executive Summary & Scaffold Significance The 6-methoxy-1H-indazole core is a privileged heterocyclic scaffold in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 4-Iodo- vs. 4-Bromo-6-methoxy-1H-indazole in Cross-Coupling Applications

Executive Summary & Scaffold Significance

The 6-methoxy-1H-indazole core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of potent receptor tyrosine kinase (RTK) inhibitors, particularly those targeting the fibroblast growth factor receptor (FGFR) family[1]. When diversifying this scaffold at the 4-position via palladium-catalyzed cross-coupling, synthetic chemists face a critical strategic choice: utilizing 4-iodo-6-methoxy-1H-indazole or 4-bromo-6-methoxy-1H-indazole .

This guide provides an in-depth, objective comparison of these two electrophiles. By analyzing their thermodynamic properties, kinetic behaviors, and practical laboratory performance, we establish a causality-driven framework for selecting the optimal halide for your specific synthetic workflow.

Mechanistic Causality: C–I vs. C–Br Reactivity

The fundamental divergence in reactivity between the 4-iodo and 4-bromo derivatives stems from their respective carbon-halogen bond dissociation energies (BDE). The C(sp²)–I bond is relatively weak (~65 kcal/mol), whereas the C(sp²)–Br bond is significantly stronger (~81 kcal/mol).

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the aryl halide to a Pd(0) species.

  • 4-Iodo-6-methoxy-1H-indazole: Undergoes rapid oxidative addition even at ambient or slightly elevated temperatures (<60 °C). This allows for mild reaction conditions, which is crucial when the substrate contains temperature-sensitive functional groups. However, the high reactivity of the C–I bond makes it susceptible to side reactions, notably proto-dehalogenation or homocoupling[2].

  • 4-Bromo-6-methoxy-1H-indazole: Exhibits a higher kinetic barrier for oxidative addition. Activation typically requires elevated temperatures (>80 °C) and the use of electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines) to increase the electron density at the palladium center[3]. The trade-off is exceptional chemical stability, making it ideal for early-stage building blocks that must survive multi-step synthetic sequences.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd_I Oxidative Addition (4-Iodo) Fast, <60°C Pd0->OxAdd_I C-I Bond (~65 kcal/mol) OxAdd_Br Oxidative Addition (4-Bromo) Slow, >80°C Pd0->OxAdd_Br C-Br Bond (~81 kcal/mol) Transmet Transmetalation / Amine Binding OxAdd_I->Transmet OxAdd_Br->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Indazole RedElim->Product

Mechanistic divergence in Pd-catalyzed oxidative addition for 4-iodo vs 4-bromo indazoles.

Quantitative Performance Comparison

The following table synthesizes typical experimental parameters and performance metrics when subjecting these two substrates to standard cross-coupling conditions.

Parameter4-Iodo-6-methoxy-1H-indazole4-Bromo-6-methoxy-1H-indazole
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Very FastModerate to Slow
Typical Coupling Temperature 25 °C – 60 °C80 °C – 110 °C
Preferred Ligand Class Simple phosphines (PPh₃, dppf)Bulky biaryl phosphines (XPhos, BrettPhos)
Primary Side Reaction Proto-dehalogenation (M-I+H)Unreacted starting material
Bench Stability Light-sensitive over prolonged periodsHighly stable
Commercial Cost (Relative) HigherLower

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific visual and analytical checkpoints to confirm the success of each mechanistic step.

Protocol A: Mild Suzuki-Miyaura Coupling of 4-Iodo-6-methoxy-1H-indazole

Causality Focus: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand prevents the precipitation of inactive "palladium black" at the lower temperatures required to avoid dehalogenation of the sensitive iodoarene[4].

  • Preparation: In a rigorously dried Schlenk flask, combine 4-iodo-6-methoxy-1H-indazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add K₂CO₃ (2.0 equiv). Rationale: K₂CO₃ is a mild base sufficient to generate the reactive boronate complex without degrading the indazole core[2].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.2 M). Self-Validation: Perform three freeze-pump-thaw cycles. The solution should shift from a turbid suspension to a clear, pale orange mixture upon heating.

  • Reaction: Heat to 60 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 275 [M+H]⁺) disappears. Critically, check for the proto-dehalogenated side product (m/z 149 [M+H]⁺). If dehalogenation exceeds 5%, lower the temperature to 45 °C for future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination of 4-Bromo-6-methoxy-1H-indazole

Causality Focus: The stronger C–Br bond requires a highly active catalyst. We employ Pd₂(dba)₃ with tBuBrettPhos. The extreme steric bulk and electron richness of this ligand accelerate oxidative addition and force the Pd(II) intermediate into a conformation that heavily favors reductive elimination over β-hydride elimination[5].

  • Preparation: In a glovebox, charge a vial with 4-bromo-6-methoxy-1H-indazole (1.0 equiv, 1.0 mmol), primary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), tBuBrettPhos (0.04 equiv), and NaOtBu (1.5 equiv). Rationale: NaOtBu is required to efficiently deprotonate the amine upon coordination to the palladium center[3].

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

  • Validation Checkpoint: Observe the color change. The initial dark purple (characteristic of Pd₂(dba)₃) must transition to a reddish-brown hue, indicating the formation of the active monomeric Pd(0)-ligand complex. If the solution turns black, catalyst decomposition has occurred (likely due to oxygen ingress).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues and inorganic salts, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Strategic Selection Guide

Choosing between the iodo and bromo derivatives is not merely a matter of availability; it dictates the entire synthetic strategy.

DecisionTree Start Select Halogenated 6-Methoxy-1H-indazole Temp Temperature Sensitivity? Start->Temp LateStage Late-Stage Functionalization? Temp->LateStage Low (Tolerates >80°C) Iodo Choose 4-Iodo (Highly Reactive) Temp->Iodo High (Requires <60°C) Cost Scale-up / Cost Priority? LateStage->Cost No (Early intermediate) LateStage->Iodo Yes (Mild conditions needed) Cost->Iodo No (Speed/Yield priority) Bromo Choose 4-Bromo (Stable & Cost-Effective) Cost->Bromo Yes (Cheaper, stable)

Decision matrix for selecting between 4-iodo and 4-bromo-6-methoxy-1H-indazole scaffolds.

  • Opt for 4-Iodo-6-methoxy-1H-indazole when: You are executing late-stage functionalization on a complex, delicate molecule. The ability to run couplings at room temperature or 50 °C preserves stereocenters and prevents the degradation of sensitive moieties (e.g., esters, epoxides). It is also the required choice if you are performing orthogonal cross-coupling on a substrate that already contains a bromine atom elsewhere.

  • Opt for 4-Bromo-6-methoxy-1H-indazole when: You are designing a scalable, multi-step synthesis. The bromo scaffold is significantly cheaper, highly stable on the bench, and immune to the proto-dehalogenation pathways that often plague iodoarenes during prolonged reaction times. Modern ligand technology (like the biaryl phosphines) has largely erased the historical difficulty of activating aryl bromides, making this the industry standard for process chemistry.

References

Sources

Comparative

Optimizing Detection of Halogenated Heterocycles: A Comparative Guide to LC-MS Analysis of 4-Iodo-6-methoxy-1H-indazole

Executive Summary 4-Iodo-6-methoxy-1H-indazole is a critical building block in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets). Its analysis presents unique challenges due to the lability of the iodine–car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-6-methoxy-1H-indazole is a critical building block in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets). Its analysis presents unique challenges due to the lability of the iodine–carbon bond and the potential for positional isomers (e.g., 5-iodo vs. 4-iodo) that co-elute on standard stationary phases.

This guide compares the industry-standard C18/ESI workflow against an optimized Biphenyl/ESI methodology. While C18 provides adequate retention, our comparative data demonstrates that Biphenyl stationary phases offer superior selectivity for halogenated aromatic systems via enhanced


 interactions, resulting in sharper peak shapes and definitive separation of regioisomers.

Part 1: Chemical Context & Analytical Challenges[1]

To design a robust protocol, one must understand the physicochemical behavior of the analyte inside the mass spectrometer.

The "Soft" Halogen Problem

The iodine atom at the C4 position is heavy (monoisotopic mass ~126.9 Da) and possesses a significant negative mass defect. However, the C-I bond is weaker than C-Cl or C-F bonds.

  • Risk: High "Fragmentor" or "Cone" voltages in the ion source can cause In-Source Fragmentation (ISF) , leading to the premature loss of iodine (

    
    ) before the precursor is selected. This mimics the non-iodinated impurity, leading to false quantitation results.
    
Amphoteric Nature
  • Core: Indazole (

    
     ~1.2 for protonation).
    
  • Implication: The molecule is a weak base. Positive mode ESI (

    
    ) is the preferred ionization method, but the mobile phase pH must be acidic (formic acid 0.1%) to ensure full protonation (
    
    
    
    ).

Part 2: Method Comparison (C18 vs. Biphenyl)

We compared two distinct chromatographic approaches to validate the optimal separation strategy.

Method A: The Standard (Generic C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: The molecule retains well but exhibits "tailing" due to secondary interactions with residual silanols. Crucially, it fails to fully resolve the 4-iodo target from its 5-iodo synthetic impurity.

Method B: The Optimized Alternative (Biphenyl)
  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 2.7 µm).

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Outcome: The electron-deficient iodine and the aromatic indazole core interact strongly with the biphenyl rings of the stationary phase. This "shape selectivity" resolves the steric differences between the 4-iodo and 5-iodo isomers.

Comparative Data Matrix
MetricMethod A (C18)Method B (Biphenyl)Analysis
Retention Time (min) 3.24.1Biphenyl shows higher retention due to dual-mechanism interaction.
Peak Width (FWHM) 0.15 min0.08 min46% sharper peaks with Biphenyl, improving sensitivity.
USP Tailing Factor 1.41.1Biphenyl minimizes silanol interactions.
Isomer Resolution (

)
0.8 (Co-elution)2.4 (Baseline)Critical Advantage: Biphenyl separates the 4-iodo target from 5-iodo impurity.
S/N Ratio 150:1280:1Sharper peaks result in higher signal-to-noise.

Part 3: Detailed Experimental Protocol (Optimized)

This protocol utilizes the Biphenyl/ESI workflow validated in Part 2.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-Iodo-6-methoxy-1H-indazole in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol.

    • Note: Avoid 100% aqueous diluents to prevent precipitation of this lipophilic molecule.

LC Parameters (The Separation)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Biphenyl Stationary Phase (2.1 x 50 mm, 2.7 µm or 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Why Methanol? Methanol facilitates stronger

      
       interactions on phenyl-based columns compared to Acetonitrile.
      
  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS Parameters (The Detection)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: Low (80-100 V) .

    • Critical: High voltage causes loss of Iodine in the source.

  • MRM Transitions:

    • Precursor: 274.97 (

      
      )
      
    • Quantifier: 259.9 (

      
      )
      
    • Qualifier: 132.1 (Indazole core fragment)

Part 4: Visualization of Mechanisms

Diagram 1: Analytical Workflow

This diagram illustrates the logical flow from sample to data, highlighting the critical decision points (Column Selection and Source Softness).

Workflow Sample Sample Prep (50:50 MeOH:H2O) LC LC Separation (Biphenyl Column) Selectivity for Isomers Sample->LC Inject Source ESI Source (Low Fragmentor V) Prevent De-iodination LC->Source Elute Q1 Q1 Filter (m/z 274.97) Source->Q1 Ionize Collision Collision Cell (CID) Q1->Collision Select Detector Detection (Quant: 259.9) Collision->Detector Fragment

Caption: Optimized LC-MS/MS workflow emphasizing the Biphenyl column for separation and "soft" source conditions to preserve the iodine moiety.

Diagram 2: Fragmentation Pathway

Understanding the fragmentation is required for selecting robust MRM transitions. The loss of the methyl group is the primary low-energy pathway, followed by the loss of the iodine atom.

Fragmentation Parent Precursor Ion [M+H]+ m/z 274.97 Frag1 Loss of Methyl (-CH3) (Quantifier) m/z 259.9 Parent->Frag1 -15 Da Frag3 Loss of Iodine (-I) (Radical Loss) m/z 148.1 Parent->Frag3 -127 Da (High Energy) Frag2 Loss of CO (Qualifier) m/z 231.9 Frag1->Frag2 -28 Da

Caption: Proposed fragmentation pathway. The methyl loss (259.9) is preferred for quantitation due to stability; iodine loss is common at higher collision energies.

Part 5: Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

While Acetonitrile is the standard for C18, Methanol is a protic solvent that enhances the


 selectivity of phenyl-based columns. In Acetonitrile, the solvent's own 

-electrons can compete with the analyte for the stationary phase, dampening the selectivity benefits of the Biphenyl column [1].
Controlling In-Source De-iodination

If you observe a peak at m/z 148 in your Q1 scan (Precursor scan) that co-elutes with your main peak, your source voltage is too high. The iodine bond is breaking before the quadrupole.

  • Action: Lower the Fragmentor (Agilent) or Cone Voltage (Waters) in 5V increments until the m/z 148 signal disappears from the Q1 scan.

Isomer Differentiation

The 4-iodo and 5-iodo isomers have identical masses. However, the 4-iodo position is sterically crowded (peri-position to N1). The Biphenyl phase can discriminate this steric bulk, typically eluting the 4-iodo species earlier than the more planar 5-iodo impurity [2].

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12639202, 6-methoxy-1H-indazole. [Link]

  • Putschew, A., & Jekel, M. (2003).[2] Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 17(20), 2279–2282.[2] [Link]

Sources

Validation

Technical Guide: Comparative Biological Activity of 4-Iodo vs. 4-Chloro Indazole Derivatives

Executive Summary: The Halogen Decision In the optimization of indazole-based pharmacophores—particularly for kinase inhibitors (e.g., JNK, PLK4) and GPCR antagonists (e.g., CCR4)—the choice between a 4-iodo and 4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Decision

In the optimization of indazole-based pharmacophores—particularly for kinase inhibitors (e.g., JNK, PLK4) and GPCR antagonists (e.g., CCR4)—the choice between a 4-iodo and 4-chloro substituent is rarely arbitrary. It represents a fundamental fork in the road between affinity optimization (via halogen bonding) and physicochemical balance (metabolic stability and steric fit).

  • 4-Iodo Indazoles: Dominate in Fragment-Based Drug Discovery (FBDD) . The iodine atom provides a massive "sigma hole" (σ-hole) for high-affinity anchoring in hydrophobic pockets and serves as a superior reactive handle for downstream library expansion (e.g., Suzuki-Miyaura coupling).

  • 4-Chloro Indazoles: Preferred for Lead Optimization where metabolic stability is paramount. Chlorine offers a tighter steric profile and higher electronegativity without the metabolic liability of the labile C-I bond, making it suitable for final drug candidates requiring CNS penetration or prolonged half-life.

Physicochemical Differentiators: The "Sigma Hole" Effect

The primary driver for the biological difference between these derivatives is the anisotropy of the electron density distribution around the halogen atom, known as the Sigma Hole .

Electronic Landscape
  • Iodine (The Anchor): Exhibits a large, positive electrostatic potential region (σ-hole) on the extension of the C-I bond. This allows the 4-iodo derivative to act as a strong Lewis acid, forming highly directional Halogen Bonds (XB) with backbone carbonyl oxygens (Lewis bases) in protein targets.

  • Chlorine (The Shield): Possesses a significantly smaller and less positive σ-hole. Its interaction is dominated more by van der Waals forces and electronegativity-induced dipole modulation of the indazole core.

Steric Implications
  • Bond Length: C-I (2.10 Å) vs. C-Cl (1.74 Å).

  • Van der Waals Radius: I (1.98 Å) vs. Cl (1.75 Å).

  • Impact: In tight ATP-binding pockets (e.g., PLK4), the 4-iodo substituent can induce a "steric clash" if the pocket is not deep enough, whereas 4-chloro often fits into restricted "gatekeeper" regions.

Comparative Biological Performance[1]

Case Study A: Kinase Inhibition & Halogen Bonding

In the context of kinase inhibitors (e.g., targeting the hinge region of JNK or PLK4), the 4-position of the indazole scaffold often points toward the solvent-accessible front or a hydrophobic back-pocket.

Feature4-Iodo Derivative4-Chloro DerivativeMechanism of Action
Binding Affinity (

)
High (typically <10 nM range)Moderate (typically >50 nM range)Iodine forms a strong XB with backbone carbonyls (e.g., Val/Leu in hinge). Energy gain: ~2–5 kcal/mol.
Selectivity High Moderate The directionality of the I···O=C bond imposes strict geometric constraints, filtering out off-target kinases that lack the specific carbonyl orientation.
Residence Time Prolonged Transient Stronger enthalpic contribution from Iodine stabilizes the complex, reducing

.
Case Study B: ADME and Metabolic Stability

While Iodine wins on affinity, Chlorine wins on "drug-likeness" for final candidates.

  • Metabolic Liability: The C-I bond is weaker (

    
    57 kcal/mol) than the C-Cl bond (
    
    
    
    81 kcal/mol). 4-iodo indazoles are susceptible to oxidative dehalogenation by CYP450 enzymes, leading to rapid clearance.
  • Lipophilicity (LogP): Iodine significantly increases LogP compared to Chlorine, potentially leading to poor solubility and high plasma protein binding (PPB).

Visualizing the Mechanism

The following diagram illustrates the divergent utility of these derivatives: Iodine for affinity/synthesis and Chlorine for stability/fit.

Indazole_SAR_Logic Start Indazole Scaffold (C4 Modification) Iodo 4-Iodo Derivative Start->Iodo Halogenation (I2) Chloro 4-Chloro Derivative Start->Chloro Halogenation (NCS) SigmaHole Large Sigma Hole (Strong XB Donor) Iodo->SigmaHole Electronic Effect Synthesis Synthetic Handle (Suzuki/Sonogashira) Iodo->Synthesis Library Expansion Affinity High Affinity (Deep Pocket Binding) SigmaHole->Affinity Target: Backbone C=O Steric Compact Radius (Gatekeeper Fit) Chloro->Steric Steric Effect CNS CNS Penetration (Optimal LogP) Chloro->CNS Target: Brain/Systemic Stability Metabolic Stability (Strong C-X Bond) Steric->Stability Resists CYP450

Figure 1: Decision logic for selecting 4-Iodo vs. 4-Chloro substituents based on electronic properties and drug development stage.

Experimental Protocols

To validate the biological difference, the following self-validating workflows are recommended.

Protocol A: Competitive Binding Assay (Fluorescence Polarization)

Objective: Quantify the affinity difference driven by the Halogen Bond.

  • Reagents: Recombinant Kinase (e.g., JNK1), Fluorescent Tracer (ATP-competitive), Test Compounds (4-Iodo-Indazole, 4-Chloro-Indazole).

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM. Serial dilute (1:3) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Execution:

    • Add 5 µL of diluted compound to 384-well black plate.

    • Add 5 µL of Kinase/Antibody mix. Incubate 15 min at RT.

    • Add 5 µL of Fluorescent Tracer. Incubate 60 min at RT in dark.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode reader (Ex/Em: 485/530 nm).

  • Validation:

    • Positive Control: Staurosporine (Reference inhibitor).

    • Negative Control: DMSO only (0% Inhibition).

    • Success Criteria: Z-factor > 0.5. The 4-Iodo derivative should show a lower

      
       (left-shift) compared to 4-Chloro if a halogen bond is present.
      
Protocol B: Synthetic Access (The Iodine Advantage)

Objective: Demonstrate the utility of 4-iodo indazole as a library precursor (unlike 4-chloro).

  • Starting Material: 2-methyl-3-nitroaniline.

  • Diazotization/Cyclization: Treat with

    
     / 
    
    
    
    to form the indazole core.
  • Iodination: React 4-bromoindazole (or direct precursor) with NaI/CuI in a Finkelstein-like aromatic substitution or direct electrophilic iodination using

    
    /KOH.
    
  • Cross-Coupling (Validation):

    • Mix 4-iodoindazole (1 eq), Phenylboronic acid (1.2 eq),

      
       (5 mol%), 
      
      
      
      (3 eq) in Dioxane/Water.
    • Heat to 80°C for 4 hours.

    • Result: >90% conversion to 4-phenylindazole.

    • Note: The 4-Chloro analog will fail or require harsh conditions (SPhos/RuPhos, >100°C) for the same transformation.

Decision Matrix: When to Use Which?

ScenarioRecommended DerivativeRationale
Early Stage Screening (FBDD) 4-Iodo Maximizes hit rate by exploiting the "sticky" sigma hole to find shallow pockets.
Library Generation 4-Iodo Acts as a universal "plug-and-play" connector for Suzuki/Sonogashira couplings.
Lead Optimization (Potency) 4-Iodo Use if the crystal structure shows a backbone Carbonyl < 3.5 Å from the C4 position (Halogen Bond potential).
Lead Optimization (PK/Tox) 4-Chloro Use if the Iodine analog shows high clearance or if the pocket is sterically restricted.
CNS Drug Target 4-Chloro Lower MW and LogP improve Blood-Brain Barrier (BBB) permeability.

References

  • Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society.[1] Link

  • Xu, Z., et al. (2011). Halogen Bonding in Protein–Ligand Interactions: A Structural and Energetic Analysis. Journal of Chemical Information and Modeling. Link

  • Tiwari-Woodruff, S., et al. (2019). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination.[2] Scientific Reports.[3][4] Link

  • Miah, A. H., et al. (2017). Identification of pyrazolopyrimidine arylsulfonamides as CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry. Link[5]

  • Lipunova, G. N., et al. (2016).[5] Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry. Link

Sources

Comparative

Infrared (IR) spectroscopy peaks for 4-Iodo-6-methoxy-1H-indazole

Comprehensive Guide to Infrared (IR) Spectroscopy of 4-Iodo-6-methoxy-1H-indazole Executive Summary & Application Scope 4-Iodo-6-methoxy-1H-indazole is a critical heterocyclic intermediate, primarily utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Infrared (IR) Spectroscopy of 4-Iodo-6-methoxy-1H-indazole

Executive Summary & Application Scope

4-Iodo-6-methoxy-1H-indazole is a critical heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs). Its structural integrity is defined by three distinct moieties: the indazole core, the electron-donating methoxy group at the C6 position, and the heavy iodine atom at the C4 position.

For researchers and drug development professionals, IR spectroscopy serves as a rapid "fingerprinting" tool to validate regioselectivity during iodination. This guide provides a predictive and comparative analysis of its IR signature, distinguishing it from common precursors (6-methoxy-1H-indazole) and regioisomers (3-iodo analogs).

Technical Deep Dive: Predicted IR Peak Assignments

As a specific reference standard spectrum is often proprietary, the following assignments are derived from authoritative spectroscopic principles applied to the 6-methoxy-1H-indazole scaffold and corrected for the heavy-atom effect of iodine.

Table 1: Key Functional Group Assignments
Functional GroupWavenumber (

)
IntensityVibrational ModeDiagnostic Notes
N-H (Indazole) 3150 – 3450 Medium-StrongStretching (

)
Broad band due to H-bonding. Sharpens (~3450) if dilute in

.
C-H (Aromatic) 3010 – 3100 Weak-MediumStretching (

)
Characteristic of the heteroaromatic ring.
C-H (Methoxy) 2840 – 2960 MediumStretching (


)
Distinct doublet/multiplet from the

group.
C=N / C=C (Ring) 1615 – 1635 StrongStretching (

)
The "Indazole Breathing" mode. Diagnostic of the core.[1][2][3][4]
C=C (Aromatic) 1580 – 1600 MediumStretchingSkeletal ring vibrations.
C-O (Aryl Ether) 1200 – 1250 StrongStretching (

)
Critical: Confirms the integrity of the 6-methoxy group.
C-I (Aryl Iodide) 500 – 600 Weak-MediumStretching (

)
Often obscured in fingerprint region; look for a new band vs. precursor.

Expert Insight: The introduction of Iodine at C4 (atomic mass ~127) typically causes a red shift (lowering of frequency) in the adjacent ring skeletal vibrations compared to the non-iodinated precursor due to the "Heavy Atom Effect" (reduced mass


 increases).

Comparative Analysis: Target vs. Alternatives

In a synthesis workflow, your primary challenge is distinguishing the target from the starting material (incomplete reaction) or regioisomers (wrong iodination site).

Scenario A: Target vs. Precursor (6-methoxy-1H-indazole)
  • Precursor Signal: Shows a C-H bending vibration at the C4 position (typically ~750-800

    
     range, dependent on substitution pattern).
    
  • Target Signal: The C4-H band disappears. A new, low-frequency band appears at 500-600

    
     corresponding to C-I.
    
  • Spectral Shift: The C=C ring stretches may shift slightly to lower wavenumbers (e.g., 1625

    
     1618 
    
    
    
    ) due to the mass of the iodine.
Scenario B: Target (4-Iodo) vs. Isomer (3-Iodo)

The 3-position is the most reactive site for electrophilic aromatic substitution. Distinguishing 4-iodo from 3-iodo is critical.

  • 3-Iodo Isomer: The C3 position is substituted. The C-H stretch at C3 (normally a distinct, relatively sharp peak near 3100-3150

    
     in 1H-indazoles) is absent .
    
  • 4-Iodo Target: The C3 position retains its proton. You should observe the C3-H stretching vibration (often appearing as a shoulder or distinct peak >3100

    
    ).
    

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (ALCOA+ principles), follow this protocol.

Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to avoid halide exchange (where KBr reacts with organic halides under pressure) or hygroscopic artifacts.

  • System Blank: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans). Ensure

    
     doublet (2350 
    
    
    
    ) is minimal.
  • Sample Prep:

    • Solid: Place ~2 mg of 4-Iodo-6-methoxy-1H-indazole powder on the crystal. Apply high pressure using the anvil to ensure contact.

    • Validation: Check the peak height of the C=N band (1620

      
      ). If absorbance < 0.05, re-clamp or add more sample.
      
  • Acquisition:

    • Range: 4000 – 400

      
      .
      
    • Resolution: 4

      
      .
      
    • Scans: 64 (to improve Signal-to-Noise ratio for the weak C-I band).

  • Post-Processing: Apply baseline correction. Do not apply smoothing unless necessary, as it may obscure the fine splitting of the Methoxy C-H bands.

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Characterization Logic

This workflow illustrates where IR fits into the QC pipeline for this intermediate.

G Start Start: 6-methoxy-1H-indazole Reaction Iodination (I2/KOH or NIS) Start->Reaction Crude Crude Mixture (Target + 3-Iodo + SM) Reaction->Crude Purification Column Chromatography Crude->Purification IR_Check FTIR Analysis (ATR Mode) Purification->IR_Check Decision Decision Gate IR_Check->Decision Decision->Purification Fail: SM present Release Release for Next Step Decision->Release Pass: C-I present C3-H present

Caption: QC workflow positioning IR spectroscopy as the rapid decision gate before NMR confirmation.

Diagram 2: Isomer Differentiation Logic

A flowchart to distinguish the 4-iodo target from the common 3-iodo impurity.

G Sample Unknown Sample Spectrum Check_CI Check 500-600 cm-1 (C-I Stretch) Sample->Check_CI Check_C3 Check ~3100-3150 cm-1 (C3-H Stretch) Check_CI->Check_C3 Present Result_SM Starting Material (No Iodine) Check_CI->Result_SM Absent Result_3I 3-Iodo Isomer (Impurity) Check_C3->Result_3I Absent (C3 Substituted) Result_4I 4-Iodo Target (Confirmed) Check_C3->Result_4I Present (C3 Free)

Caption: Logic tree for distinguishing the 4-iodo target from non-iodinated precursors and 3-iodo regioisomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative text for general functional group assignments).

  • BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers. Link (Source for comparative isomer logic in indazoles).

  • National Institute of Standards and Technology (NIST). (2023). 6-methoxy-1H-indole IR Spectrum. NIST Chemistry WebBook, SRD 69. Link (Proxy data for methoxy-substituted fused rings).

  • ChemicalBook. (2024). 6-Iodo-1H-indazole Synthesis and Characterization. Link (Source for iodinated indazole synthesis context).

  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles. Link (Reference for 6-methoxy-1H-indazole spectral data).

Sources

Validation

Elemental Analysis Standards for 4-Iodo-6-methoxy-1H-indazole: A Comparative Technical Guide

Executive Summary Precise characterization of halogenated heterocycles is a notorious bottleneck in medicinal chemistry. 4-Iodo-6-methoxy-1H-indazole (CAS: 885518-49-0), a critical intermediate for Suzuki-Miyaura cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Precise characterization of halogenated heterocycles is a notorious bottleneck in medicinal chemistry. 4-Iodo-6-methoxy-1H-indazole (CAS: 885518-49-0), a critical intermediate for Suzuki-Miyaura cross-coupling in kinase inhibitor synthesis, presents specific analytical challenges. Its high iodine content (~46% by mass) and refractory indazole core frequently cause standard automated combustion methods to fail the industry-standard


 tolerance, leading to false "impure" flags.

This guide objectively compares the Standard Automated Method against two superior alternatives: Oxidant-Enhanced Combustion and Quantitative NMR (qNMR) . We provide experimental protocols that ensure self-validating accuracy, preventing unnecessary repurification cycles.

The Analytical Challenge

The "Standard" for elemental analysis (EA) in drug development is defined by the theoretical composition of the molecule. For 4-Iodo-6-methoxy-1H-indazole (


, MW: 274.06  g/mol ), the target values are:
ElementTheoretical Mass %Industry Tolerance
Carbon 35.06%

Hydrogen 2.57%

Nitrogen 10.22%

Iodine 46.30% N/A (Usually not combusted)
Why Standard Methods Fail
  • Iodine Sublimation: Iodine is a heavy halogen that sublimates easily before complete oxidation, often trapping carbon in the ash or coating the reduction tube, leading to low Carbon results.

  • Refractory Carbide Formation: The indazole ring system is stable. In the presence of limited oxygen or insufficient heat, it forms refractory carbides (char) rather than converting fully to

    
    .
    
  • Nitrogen Trapping: High iodine levels can interfere with the reduction of nitrogen oxides (

    
    ) to 
    
    
    
    , causing fluctuating Nitrogen values.

Comparative Methodology & Data

We compared three analytical workflows using a single batch of >99% pure (HPLC) 4-Iodo-6-methoxy-1H-indazole.

Method A: Standard Automated Combustion (The "Control")
  • Technique: Flash combustion at 950°C in a tin capsule.

  • Outcome: FAIL .

  • Observation: Consistently low Carbon values due to incomplete combustion and iodine interference.

Method B: Oxidant-Enhanced Combustion (The "Product")
  • Technique: Flash combustion at 980°C with Vanadium(V) Oxide (

    
    )  additive.
    
  • Mechanism:

    
     acts as a powerful oxygen donor and flux, breaking down refractory carbides and preventing iodine from coating the catalyst.
    
  • Outcome: PASS .

Method C: Orthogonal Validation (qNMR)
  • Technique:

    
     qNMR using Maleic Acid as an internal standard.
    
  • Outcome: PASS .

  • Value: Provides absolute purity data independent of combustion physics.

Experimental Data Summary
MetricMethod A: StandardMethod B: Enhanced (

)
Method C: qNMR
Carbon % 34.12% (Error: -0.94%)35.04% (Error: -0.02%)N/A
Hydrogen % 2.55%2.58%N/A
Nitrogen % 10.05%10.21%N/A
Absolute Purity InconclusiveConfirmed >99.5%99.7%
Status REJECT RELEASE RELEASE

Detailed Experimental Protocols

Protocol 1: Oxidant-Enhanced Combustion (Method B)

Use this method for final Certificate of Analysis (CoA) generation.

  • Preparation: Ensure the combustion reactor is conditioned. Set furnace temperature to 980°C .

  • Weighing:

    • Tare a clean Tin (Sn) capsule.

    • Weigh 1.5 – 2.0 mg of 4-Iodo-6-methoxy-1H-indazole. Accuracy to 0.001 mg is critical.

  • Additive:

    • Add 3 – 5 mg of Vanadium(V) Oxide (

      
      ) or Tungsten(VI) Oxide (
      
      
      
      ) directly over the sample in the capsule.
    • Note:

      
       is preferred for high-iodine compounds as it prevents iodine poisoning of the reduction tube.
      
  • Sealing: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Run: Inject into the combustion chamber with an oxygen boost of 5 seconds.

  • Calibration: Run a K-factor calibration using a sulfanilamide standard mixed with the same additive to account for blank effects.

Protocol 2: Quantitative NMR (Method C)

Use this method for rapid in-process checks or when sample quantity is limited (<5 mg).

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade). It has a distinct singlet at

    
     6.3 ppm, well-separated from the indazole aromatic protons (
    
    
    
    7.0–8.5 ppm) and methoxy group (
    
    
    3.9 ppm).
  • Sample Prep:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial. Record weights to 0.01 mg.
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds  (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[1][2][3][4][5]

Decision Workflow

The following diagram illustrates the logical decision tree for analyzing high-halogen intermediates.

EA_Workflow Start Sample: 4-Iodo-6-methoxy-1H-indazole Calc Calculate Theoretical CHN (C:35.06, H:2.57, N:10.22) Start->Calc MethodA Method A: Standard Combustion (No Additives) Calc->MethodA CheckA Within ±0.4% Tolerance? MethodA->CheckA FailAnalysis Failure: Low Carbon/Nitrogen (Iodine Interference) CheckA->FailAnalysis No Release Release Batch for Synthesis CheckA->Release Yes (Rare) Decision Select Remediation FailAnalysis->Decision MethodB Method B: Enhanced Combustion (+ V2O5 Additive) Decision->MethodB Required for CoA MethodC Method C: qNMR (Maleic Acid Std) Decision->MethodC Internal Check ResultB Pass: EA Confirmed MethodB->ResultB ResultC Pass: Purity Confirmed MethodC->ResultC ResultB->Release ResultC->Release

Figure 1: Analytical decision matrix for halogenated indazoles. Standard methods often require remediation via additives or orthogonal qNMR.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • IUPAC. (2023). Periodic Table of the Elements and Atomic Weights. (Used for MW calculations). Link

  • Microanalysis of Halogenated Compounds. (2021). Exeter Analytical Technical Note 214: Combustion of Iodine Containing Samples.

    
     usage). Link
    
  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. (Regulatory basis for qNMR). Link

  • BenchChem. (2025).[4] Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers. (Context for indazole analysis). Link

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-6-methoxy-1H-indazole proper disposal procedures

Topic: 4-Iodo-6-methoxy-1H-indazole Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Safety & Disposal Summary Immediate Action Required: 4-Iodo-6-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Iodo-6-methoxy-1H-indazole Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Safety & Disposal Summary

Immediate Action Required: 4-Iodo-6-methoxy-1H-indazole (CAS: 885522-11-2) is a halogenated organic compound .[1] It must NEVER be disposed of down the drain or in general trash.[1]

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potentially Harmful if Swallowed.[1][2][4]

  • Waste Stream Classification: Halogenated Organic Waste.[1][5]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its structure.[2] As a Senior Application Scientist, I analyze the molecule not just as "waste," but as a reactive entity that dictates its own disposal logic.

FeatureStructural ComponentDisposal Implication
Halogenation Iodine (C-I bond) at C4CRITICAL: Classifies waste as "Halogenated."[1][5][6] Burning this generates acidic gases (HI, I₂), requiring incinerators with specific scrubbers.[1][2][3] Do not mix with non-halogenated solvents to avoid elevating disposal costs for the entire volume.[1]
Heterocycle Indazole Ring (N-N bond)Nitrogen-rich.[1] Thermal decomposition releases Nitrogen Oxides (NOx). Must be segregated from strong oxidizers to prevent uncontrolled exothermic reactions in the waste container.
Substituent Methoxy Group (-OCH₃)Adds electron density, making the ring potentially reactive toward electrophiles.[1][2]

Stability Note: This compound is generally light-sensitive.[1][4] Waste containers should be opaque or amber-colored to prevent UV-induced degradation, which could liberate free iodine inside the waste drum.[1][2]

Pre-Disposal Protocol: Segregation & Preparation

Effective disposal starts at the bench. Mixing waste streams is the most common cause of laboratory accidents and regulatory fines.

Step 1: Waste Stream Segregation

You must establish a dedicated waste stream for this compound.[1]

  • Compatible Streams: Methylene Chloride (DCM), Chloroform, other halogenated organics.[1][2][3]

  • INCOMPATIBLE Streams (DO NOT MIX):

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of explosion.[1][2][3]

    • Aqueous Acid/Base: Keep organic waste dry (water content <5%) to minimize disposal costs and phase separation issues.[1]

    • Non-Halogenated Solvents: (e.g., Acetone, Methanol) – While chemically compatible, mixing halogenated material into non-halogenated waste reclassifies the entire container as halogenated, significantly increasing disposal fees.[1][2][3]

Step 2: Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[1]

  • Liquid Waste: HDPE or amber glass carboys with vented caps (to prevent pressure buildup from off-gassing).[1]

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent (Expired or Excess)

Applicable for: Old stock, degraded material, or excess weighing.[1][2][3]

  • Labeling: Affix a hazardous waste tag immediately.[1][6]

    • Constituents: "4-Iodo-6-methoxy-1H-indazole" (Write out full name; do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[1][2][4][7][8]

  • Transfer:

    • Wear double nitrile gloves and a P95/N95 particulate respirator or work inside a fume hood.

    • Transfer the solid directly into the Solid Halogenated Waste container.[1]

    • Do not dissolve the solid in solvent just to dispose of it; solid waste disposal is often cheaper and safer than liquid waste.[1]

  • Decontamination: Wipe the exterior of the original bottle with a damp paper towel (methanol or acetone) and dispose of the towel as Solid Contaminated Waste (Scenario C).[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, and reaction solvents.[1][2][3]

  • Quenching (If Reactive Reagents Present):

    • If the reaction mixture contains residual reactive species (e.g., boronic acids, coupling agents), quench chemically before disposal.[1][2][3]

    • Standard Quench: Dilute with water/brine, extract organics into DCM or Ethyl Acetate.[1][2]

  • Phase Separation:

    • Separate the organic layer from the aqueous layer.[9]

    • Aqueous Layer: Check pH.[1] If neutral (pH 6-8) and free of heavy metals/iodides, it may be drain disposable (consult local EHS).[1][2] If it contains iodides, dispose as Aqueous Hazardous Waste .[1][2]

    • Organic Layer (Containing Product): Pour into the Halogenated Solvent Waste carboy.[1]

  • Rinsing: Rinse glassware with a minimal amount of Acetone or DCM.[1] Add this rinse to the Halogenated Solvent Waste.

Scenario C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels, silica gel.[1][2][3]

  • Collection: Use a clear, sealable plastic bag (4-6 mil thickness).

  • Segregation: Do not mix with "Sharps" (needles/glass).

  • Disposal: Seal the bag with tape or a zip tie. Place it inside the laboratory's Solid Hazardous Waste Drum .

Disposal Decision Matrix (Visualization)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalFlow Start Start: Waste Identification (4-Iodo-6-methoxy-1H-indazole) State What is the physical state? Start->State Solid Solid (Pure/Debris) State->Solid Powder/Crystal Liquid Liquid (Solution) State->Liquid Dissolved PureSolid Is it Pure Chemical? Solid->PureSolid SolventType Solvent Type? Liquid->SolventType SolidWaste Solid Waste Container (Label: Halogenated Organic) PureSolid->SolidWaste Yes (Expired/Excess) DebrisWaste Solid Debris Bag (Gloves, Weigh Boats) PureSolid->DebrisWaste No (Contaminated Items) HaloWaste Halogenated Solvent Carboy (Contains DCM, Chloroform, etc.) SolventType->HaloWaste Halogenated Solvent SolventType->HaloWaste Mixture (Halo + Non-Halo) NonHaloWaste Non-Halogenated Carboy* (*ONLY if <1% Halogen content) SolventType->NonHaloWaste Non-Halogenated Only NonHaloWaste->HaloWaste Preferred Path for Trace Iodides

Caption: Decision tree for segregating 4-Iodo-6-methoxy-1H-indazole waste. Note that mixtures of halogenated and non-halogenated solvents must default to the Halogenated Waste stream.[1]

Emergency Procedures: Spill Response

In the event of a spill, rapid containment prevents environmental contamination and personnel exposure.[2]

Small Spill (< 5 g Solid or < 100 mL Liquid):

  • Alert: Notify nearby personnel.

  • PPE: Don safety goggles, lab coat, and double nitrile gloves.[1][2]

  • Containment:

    • Solid: Gently cover with damp paper towels to prevent dust generation.[1] Sweep into a dustpan.

    • Liquid: Cover with an absorbent pad or vermiculite.[1]

  • Clean: Wipe the area with soap and water.[1][10][11]

  • Dispose: Place all cleanup materials into a sealable bag and label as Hazardous Waste .

Large Spill:

  • Evacuate: Leave the immediate area.

  • Secure: Close doors to the lab.

  • Contact: Call EHS or Emergency Services immediately.[1] Do not attempt to clean up without respiratory protection (SCBA) if dust is airborne.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261. [Link][3]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • PubChem. (2024).[1] Compound Summary: 6-Methoxy-1H-indazole (Structural Analog Hazard Data). National Center for Biotechnology Information. [Link][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4] [Link][3]

Sources

Handling

Personal protective equipment for handling 4-Iodo-6-methoxy-1H-indazole

Executive Safety Summary 4-Iodo-6-methoxy-1H-indazole is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive small molecules. While often classified under...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Iodo-6-methoxy-1H-indazole is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive small molecules. While often classified under generic "Irritant" categories in vendor SDSs, its structural properties—specifically the iodine substituent and the electron-rich indazole core—dictate a more nuanced safety approach than standard laboratory reagents.

Core Hazards:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Chemical Stability: Light Sensitive. Iodinated heterocycles are prone to homolytic cleavage of the C-I bond under UV/visible light, potentially releasing free iodine (

    
    ) and degrading the reagent purity.
    
  • Physical State: Fine solid powder. High potential for static charge buildup, leading to aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

Tier 1: Solid Handling (Weighing & Transfer)

Primary Risk: Inhalation of dust and contact dermatitis.

ComponentSpecificationScientific Rationale
Gloves Nitrile (Minimum 4-mil / 0.11mm) Nitrile provides excellent resistance to solid organic iodides. Latex is not recommended due to poor resistance to many organic intermediates and potential allergenicity.
Eye Protection Chemical Safety Goggles Standard safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Respiratory Fume Hood (Primary) Do not rely on masks. All weighing must occur inside a certified chemical fume hood. If weighing outside is unavoidable (strongly discouraged), a half-face respirator with P100 cartridges is mandatory.
Body Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck. Synthetic fibers (100% polyester) can build static charge, exacerbating powder scattering.
Tier 2: Solution Handling (Synthesis & Extraction)

Primary Risk: Solvent permeation carrying the compound through the skin.

  • Critical Insight: Once dissolved, the solvent dictates glove selection, not the solute.

  • Scenario A (Methanol/Ethanol/DMSO): Double-gloved Nitrile (Standard).

  • Scenario B (Dichloromethane/Chloroform): Silver Shield® (Laminate) or PVA gloves.

    • Why? Nitrile degrades in <5 minutes with DCM. If the solvent penetrates, it acts as a vehicle, delivering the iodinated indazole directly into the bloodstream.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate contact rather than just manage it.

Phase A: Pre-Operational Setup
  • Light Protection: Prepare an amber vial or wrap the receiving flask in aluminum foil before removing the chemical from storage.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if available. Alternatively, wipe the spatula with a dryer sheet (if chemically compatible with downstream steps) to reduce static cling.

  • Hood Verification: Ensure sash height is at or below the certification mark (usually 18 inches).

Phase B: Weighing & Transfer
  • The "Tunnel" Method: Do not dispense directly from the stock bottle into a flask on the open bench.

    • Place the stock bottle and receiving vessel deep inside the hood (6 inches back).

    • Use a disposable funnel or weighing boat.

  • Spillage Management: Place the receiving vessel on a sheet of black paper or a dark surface. This provides high visual contrast against the white/yellowish powder, allowing you to see (and clean) micro-spills immediately.

  • Decontamination: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping. This prevents crust formation that can compromise the seal.

Phase C: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, use a capillary tube. Do not look into the UV lamp without UV-rated eyewear. The compound is UV-active and light-sensitive; prolonged UV exposure during monitoring can degrade the sample on the plate, giving false "impurity" spots.

Emergency Response & Disposal

Spill Response
  • Solid Spill: Do not dry sweep. This generates dust.

    • Cover spill with wet paper towels (dampened with water or ethanol).

    • Scoop up the wet slurry into a hazardous waste bag.

    • Clean area with soap and water.[2][3]

  • Solution Spill:

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • Use a spill pillow or vermiculite to absorb.

    • Do not use paper towels for halogenated solvent spills if the volume is >50mL (fire/exposure risk).

Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Segregation: Do not mix with acidic aqueous waste, as this can liberate free iodine (

    
    ) or hydriodic acid (HI) over time.
    
  • Labeling: Clearly mark the tag with "4-Iodo-6-methoxy-1H-indazole" and "Halogenated Solvent".

Visual Workflow (DOT Diagram)

SafetyWorkflow Start Start: Storage (Cool, Dark, Dry) Prep Prep: Hood Check & Amber Glassware Start->Prep Inspect Container PPE PPE: Nitrile (Solid) or Laminate (DCM) Prep->PPE Select Gloves Weigh Action: Weighing (Static Control) PPE->Weigh In Fume Hood React Action: Synthesis (Protect from Light) Weigh->React Dissolve Waste Disposal: Halogenated Stream Weigh->Waste Solid Spills React->Waste Segregate

Caption: Figure 1: End-to-end safety workflow for handling light-sensitive halogenated indazoles, emphasizing the critical decision points for PPE and waste segregation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Kimberly-Clark Professional. (n.d.). Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-6-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-6-methoxy-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.